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Core Science & Biosynthesis

Foundational

2-(Azetidin-3-yl)propanoic acid CAS 1520227-12-6 properties

Engineering Bioisosteric Scaffolds: A Technical Guide to 2-(Azetidin-3-yl)propanoic Acid in Drug Discovery Executive Summary The integration of strained, four-membered nitrogen heterocycles into medicinal chemistry pipel...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Bioisosteric Scaffolds: A Technical Guide to 2-(Azetidin-3-yl)propanoic Acid in Drug Discovery

Executive Summary

The integration of strained, four-membered nitrogen heterocycles into medicinal chemistry pipelines has fundamentally shifted how researchers approach pharmacokinetic optimization. 2-(Azetidin-3-yl)propanoic acid (CAS 1520227-12-6) is a highly specialized, bifunctional building block that bridges the gap between conformational rigidity and vector flexibility. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of azetidine derivatives can rescue failing drug candidates by modulating lipophilicity, increasing the fraction of sp³ carbons (


), and evading cytochrome P450-mediated metabolism.

This whitepaper provides an in-depth mechanistic analysis and validated synthetic protocols for utilizing 2-(azetidin-3-yl)propanoic acid in advanced drug design, particularly in the development of peptidomimetics and targeted small-molecule inhibitors [1, 2].

Part 1: Physicochemical Profiling and Structural Rationale

To effectively utilize 2-(azetidin-3-yl)propanoic acid, one must understand its baseline physicochemical properties. The molecule features a rigid azetidine core coupled to a flexible propanoic acid side chain. This unique topology allows the carboxylic acid to act as a versatile handle for amide coupling, while the secondary amine of the azetidine ring serves as a basic center or a site for further functionalization.

Table 1: Quantitative Physicochemical Properties of CAS 1520227-12-6

PropertyValue / SpecificationMechanistic Implication in Drug Design
Chemical Name 2-(Azetidin-3-yl)propanoic acidBifunctional nature allows for orthogonal protection strategies.
CAS Number 1520227-12-6Unique identifier for sourcing and regulatory documentation [3].
Molecular Formula C₆H₁₁NO₂Low molecular weight (129.16 g/mol ) ensures high ligand efficiency.
SMILES CC(C(=O)O)C1CNC1Highlights the chiral center at the alpha-carbon of the propanoic acid.
Ring Strain ~26 kcal/molDrives unique vector trajectories compared to unstrained piperidines.

Character
0.83 (5/6 carbons)High 3D character reduces planar stacking, improving aqueous solubility.
The Causality of Bioisosteric Replacement

Why replace a traditional pyrrolidine or acyclic amine with an azetidine? The causality lies in the thermodynamic and pharmacokinetic behavior of the molecule.

  • Reduced Lipophilicity (LogD): The compact nature of the four-membered ring strips away unnecessary lipophilic bulk (compared to six-membered rings), which directly correlates with reduced hERG toxicity and improved off-target profiles.

  • Conformational Pre-organization: The azetidine ring restricts the conformational entropy of the attached propanoic acid. When binding to a target protein, the entropic penalty of binding is minimized, leading to a higher binding affinity (

    
    ).
    
  • Clinical Precedent: Recent breakthroughs in oncology have demonstrated that replacing proline or salicylic acid linkers with azetidine amides yields sub-micromolar inhibitors of STAT3 with vastly superior cell membrane permeability [4].

PKOptimization A Azetidine Bioisostere Incorporation B Increased sp3 Fraction (Fsp3) A->B C Reduced Lipophilicity (Lower LogD) A->C D Conformational Rigidity A->D E Enhanced Aqueous Solubility B->E F Improved Metabolic Stability (CYP450 Evasion) C->F G Optimized Target Affinity (e.g., STAT3 Inhibition) D->G H Superior ADME Profile E->H F->H G->H

Fig 1: Logical causality of pharmacokinetic optimization via azetidine incorporation.

Part 2: Validated Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocol details a self-validating workflow for incorporating 2-(azetidin-3-yl)propanoic acid into a target scaffold via amide coupling.

Protocol: Orthogonal Protection and Amide Coupling

Because CAS 1520227-12-6 contains both an unprotected secondary amine and a carboxylic acid, it will undergo uncontrolled polymerization if subjected directly to coupling reagents. A transient protection strategy is mandatory.

Step 1: N-Boc Protection of the Azetidine Core

  • Rationale: The tert-butyloxycarbonyl (Boc) group provides robust protection for the secondary amine while remaining orthogonal to the basic conditions of the subsequent amide coupling.

  • Procedure:

    • Suspend 2-(azetidin-3-yl)propanoic acid (1.0 eq) in a 1:1 mixture of THF/H₂O.

    • Add NaHCO₃ (2.5 eq) to ensure the amine is free-based and the acid is deprotonated.

    • Dropwise add Boc-anhydride (Boc₂O, 1.1 eq) at 0°C.

    • Stir at room temperature for 12 hours.

  • Validation: Acidify to pH 3 with 1M HCl, extract with EtOAc. Confirm mass via LC-MS [M-H]⁻ = 228.1 m/z.

Step 2: Carboxylic Acid Activation and Coupling

  • Rationale: We utilize HATU and DIPEA. HATU is chosen over EDC/HOBt because the alpha-carbon of the propanoic acid moiety is prone to epimerization. HATU provides rapid kinetics, trapping the active ester before stereochemical scrambling can occur.

  • Procedure:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to form the active OAt ester.

    • Add the target primary or secondary amine (1.1 eq). Stir for 4 hours.

  • Validation: Monitor via TLC (ninhydrin stain) and LC-MS. The disappearance of the starting material mass confirms conversion.

Step 3: Global Deprotection and Purification

  • Rationale: TFA removes the Boc group. Triisopropylsilane (TIPS) is added to scavenge tert-butyl cations, preventing re-alkylation of the azetidine nitrogen.

  • Procedure:

    • Dissolve the crude coupled product in a 4:1 mixture of DCM/TFA containing 2% TIPS.

    • Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure and purify via Preparative Reverse-Phase HPLC (C18 column, MeCN/H₂O with 0.1% TFA modifier).

AmideCoupling A 2-(Azetidin-3-yl)propanoic Acid (CAS 1520227-12-6) B N-Boc Protection (Boc2O, NaHCO3, THF/H2O) A->B Step 1: Shielding C Carboxylic Acid Activation (HATU, DIPEA, DMF) B->C Step 2: Activation D Target Amine Addition (Coupling Phase) C->D Step 3: Ligation E Boc Deprotection (TFA/DCM, TIPS Scavenger) D->E Step 4: Unmasking F Final Azetidine Amide (Prep-HPLC Purification) E->F Step 5: Isolation

Fig 2: Step-by-step synthetic workflow for azetidine amide coupling.

Part 3: Analytical Validation Standards

Trustworthiness in synthetic chemistry requires rigorous analytical proof. For derivatives of 2-(azetidin-3-yl)propanoic acid, standard validation must include:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic multiplet of the azetidine ring protons between

    
     3.50 - 4.20 ppm. The alpha-methyl group of the propanoic acid chain should appear as a distinct doublet around 
    
    
    
    1.10 - 1.30 ppm.
  • Chiral HPLC: Because the alpha-carbon is chiral, enantiomeric excess (ee) must be determined if a specific stereoisomer is synthesized. Use a Daicel Chiralpak AD-H or OD-H column to ensure no racemization occurred during the HATU coupling step.

Conclusion

The utility of 2-(azetidin-3-yl)propanoic acid extends far beyond a simple building block; it is a strategic tool for molecular editing. By understanding the causality behind its physicochemical properties—specifically its ability to restrict conformation while lowering lipophilicity—drug development professionals can engineer superior therapeutics with optimized ADME profiles.

References

  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

  • Examples of azetidine‐based bioisosters Source: ResearchGate (Scientific Diagrams) URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Exploratory

Engineering Rigid Bioisosteres: A Technical Guide to 2-(Azetidin-3-yl)propanoic Acid in Drug Discovery

Introduction: The Azetidine Renaissance in Medicinal Chemistry For decades, four-membered saturated nitrogen heterocycles—azetidines—were largely ignored in drug discovery due to synthetic intractability and perceived in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Renaissance in Medicinal Chemistry

For decades, four-membered saturated nitrogen heterocycles—azetidines—were largely ignored in drug discovery due to synthetic intractability and perceived instability arising from ring strain. However, recent advances in synthetic methodologies have sparked an "azetidine renaissance"[1].

2-(Azetidin-3-yl)propanoic acid (CAS: 1520227-12-6) represents a highly versatile, stereochemically rich building block[2][3]. Structurally, it consists of a four-membered azetidine ring substituted at the 3-position with a propanoic acid moiety. This architecture provides a rigidified, metabolically stable bioisostere for more flexible aliphatic amino acids (like GABA) and larger, more lipophilic heterocycles (such as piperidines and pyrrolidines)[4][5]. Today, it is extensively utilized as a structural framework for novel therapeutics, including Janus kinase (JAK) inhibitors, STAT3 modulators, and as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs)[6][7][8].

Structural and Physicochemical Profiling

The therapeutic value of 2-(Azetidin-3-yl)propanoic acid lies in its unique physicochemical profile. The azetidine ring possesses a ring strain of approximately 26 kcal/mol. This strain alters the hybridization of the nitrogen atom, increasing its s-character compared to a piperidine ring. Consequently, the nitrogen lone pair is held more tightly, which slightly lowers the basicity (pKa) of the amine. This pKa tuning is a critical causality in drug design: it enhances membrane permeability, improves oral bioavailability, and reduces off-target hERG liabilities[8][9].

Furthermore, the alpha-methyl group on the propanoic acid side chain introduces a chiral center, allowing for precise spatial vectoring of attached pharmacophores—a critical feature when designing highly selective enzyme inhibitors or PROTAC linkers[7].

Table 1: Quantitative Physicochemical Data of 2-(Azetidin-3-yl)propanoic acid
PropertyValueClinical / Chemical Significance
Chemical Formula C₆H₁₁NO₂Low molecular weight allows for extensive downstream derivatization.
Molecular Weight 129.16 g/mol Ideal for fragment-based drug discovery (FBDD).
XLogP3 -2.40Highly hydrophilic; improves aqueous solubility of hydrophobic drug payloads.
Topological Polar Surface Area (TPSA) 49.3 ŲExcellent for membrane permeation; falls within the optimal range (<90 Ų) for CNS penetration if required.
H-Bond Donors / Acceptors 2 / 3Provides strong, directional hydrogen bonding capabilities within target binding pockets.
Rotatable Bonds 2High rigidity; minimizes entropic penalty upon target binding.

(Data sourced from validated chemical repositories[3])

Synthetic Methodologies: The Horner-Wadsworth-Emmons Approach

The synthesis of azetidine derivatives requires careful selection of reagents to prevent strain-induced ring opening. The most robust, scalable method for synthesizing 2-(azetidin-3-yl)propanoic acid utilizes a Horner-Wadsworth-Emmons (HWE) olefination starting from N-Boc-azetidin-3-one, followed by catalytic hydrogenation and saponification[4].

Synthesis N1 N-Boc-azetidin-3-one N2 HWE Olefination (Mild Base, Phosphonate) N1->N2 N3 Exocyclic Alkene Intermediate N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2) N3->N4 N5 N-Boc-2-(azetidin-3-yl)propanoate N4->N5 N6 Hydrolysis & Deprotection (LiOH, then TFA) N5->N6 N7 2-(Azetidin-3-yl)propanoic acid N6->N7

Synthetic workflow for 2-(Azetidin-3-yl)propanoic acid via HWE olefination.

Protocol 1: Self-Validating Synthesis of 2-(Azetidin-3-yl)propanoic acid

Rationale & Causality: N-Boc protection is mandatory; an unprotected azetidine nitrogen is highly nucleophilic and would undergo unwanted side reactions during olefination. For the HWE reaction, mild bases (e.g., DBU or LiCl/DIPEA) are chosen over strong bases (like NaH or BuLi) to prevent base-catalyzed ring-opening or degradation of the strained azetidin-3-one[4][5].

Step-by-Step Methodology:

  • HWE Olefination:

    • Suspend LiCl (1.2 eq) in anhydrous acetonitrile under N₂. Add triethyl 2-phosphonopropionate (1.1 eq) and DBU (1.1 eq). Stir for 30 minutes to generate the ylide.

    • Dropwise add N-Boc-azetidin-3-one (1.0 eq) dissolved in acetonitrile.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the mass of the starting ketone (m/z = 171) disappears, replaced by the exocyclic alkene mass (m/z = 255).

  • Catalytic Hydrogenation:

    • Dissolve the purified alkene in methanol. Add 10% Pd/C (0.1 eq by weight).

    • Purge the reaction vessel with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours.

    • Causality: The exocyclic double bond is highly reactive and reduces cleanly. The stereocenter at the alpha-position is formed here; if enantiopure material is required, asymmetric hydrogenation catalysts (e.g., Rh/Ru-BINAP) must be substituted for Pd/C[4].

    • Validation Check: ¹H-NMR must show the complete disappearance of the alkene proton signals and the emergence of a doublet corresponding to the newly formed alpha-methyl group.

  • Saponification and Deprotection:

    • Treat the resulting ester with LiOH (3.0 eq) in a THF/H₂O (3:1) mixture to hydrolyze the ester to the carboxylic acid.

    • To yield the free amino acid, treat the N-Boc acid with Trifluoroacetic acid (TFA) in Dichloromethane (1:1) for 2 hours[10].

    • Validation Check: Lyophilize to obtain the TFA salt. Final purity is confirmed via HRMS (Expected [M+H]⁺ = 130.086).

Application: PROTAC Linker Engineering

Beyond its use as a GABA bioisostere[4][5], 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid is commercially recognized as a premium PROTAC linker[7]. Traditional PROTACs utilize highly flexible PEG or alkyl chains, which often suffer from high entropic penalties upon ternary complex formation. Incorporating an azetidine ring into the linker rigidifies the spacer, pre-organizing the conformation of the PROTAC and significantly enhancing the thermodynamic stability of the Target-PROTAC-E3 Ligase ternary complex.

PROTAC POI Target Ligand (POI Binder) Linker Azetidine Linker (Rigid Vector) POI->Linker Complex Ternary Complex Formation POI->Complex E3 E3 Ligase Recruiter Linker->E3 E3->Complex Degradation Target Degradation Complex->Degradation

Mechanism of PROTAC ternary complex formation utilizing the rigid azetidine linker.

Protocol 2: Conjugation of the Azetidine Linker to a Target Ligand

Rationale & Causality: The propanoic acid moiety of the azetidine linker is sterically hindered due to the alpha-methyl group and its proximity to the ring. Standard coupling agents (like EDC/NHS) often result in low yields. Therefore, HATU—a highly reactive uronium-based coupling reagent—is required to efficiently drive the formation of the amide bond with the target ligand's amine.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to generate the active ester. Stir for 10 minutes.

  • Coupling: Add the amine-bearing Target Ligand (0.9 eq) to the mixture. Stir at room temperature for 4 hours.

  • Validation Check: Quench a 5 µL aliquot in 50% Acetonitrile/Water and inject into LC-MS. The reaction is self-validating when the limiting reagent (Target Ligand) is completely consumed.

  • Deprotection & E3 Conjugation: Purify the intermediate, then remove the Boc group using 4M HCl in Dioxane. The newly exposed azetidine nitrogen can now be coupled to an E3 ligase recruiter (e.g., a thalidomide derivative bearing a carboxylic acid) using the same HATU/DIPEA methodology.

Conclusion

2-(Azetidin-3-yl)propanoic acid transcends its status as a simple unnatural amino acid. By offering a unique combination of high metabolic stability, reduced lipophilicity, and rigidified exit vectors, it serves as a critical tool for medicinal chemists looking to navigate away from flat, highly lipophilic chemical spaces. Whether utilized to evade existing patent landscapes, optimize the pharmacokinetics of STAT3 inhibitors[6], or lock PROTACs into active conformations[7], mastering the synthetic handling of this strained system is a prerequisite for modern drug development.

References

  • Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives ResearchGate / Monatshefte für Chemie[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition National Center for Biotechnology Information (PMC)[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization ChemRxiv[Link]

Sources

Foundational

Azetidine-3-yl Propanoic Acid: Structural Dynamics, Synthetic Methodology, and Medicinal Utility

Executive Summary Azetidine-3-yl propanoic acid (systematically 3-(azetidin-3-yl)propanoic acid ) is a critical heterocyclic building block in modern medicinal chemistry.[1][2][3] As a conformationally restricted analogu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine-3-yl propanoic acid (systematically 3-(azetidin-3-yl)propanoic acid ) is a critical heterocyclic building block in modern medicinal chemistry.[1][2][3] As a conformationally restricted analogue of


-aminobutyric acid (GABA) and a homologue of azetidine-3-carboxylic acid, it serves as a high-value scaffold for optimizing pharmacokinetic profiles. Its structural core—a strained four-membered azetidine ring substituted at the C3 position with a propanoic acid tail—offers a unique vector for exploring chemical space, distinct from the more common piperidine or pyrrolidine analogues.

This guide provides a definitive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and application in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[1][4][5][6][7]

The precise characterization of azetidine-3-yl propanoic acid distinguishes it from its N-linked isomer (3-(azetidin-1-yl)propanoic acid). The C-linked connectivity at the 3-position preserves the secondary amine functionality, allowing for further diversification or inclusion in peptidomimetics.

Core Identifiers
ParameterTechnical Specification
IUPAC Name 3-(Azetidin-3-yl)propanoic acid
Common Name Azetidine-3-yl propanoic acid
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
CAS Number (Free Acid) 1521149-58-5
CAS Number (N-Boc) 1521114-14-6
SMILES OC(=O)CCC1CNC1
Monoisotopic Mass 129.0790
Structural Analysis
  • Ring Strain : The azetidine ring possesses significant angle strain (~26 kcal/mol), which influences its reactivity and metabolic stability. The "puckered" conformation of the ring minimizes torsional strain between vicinal hydrogens.

  • Basicity : The secondary amine in the azetidine ring is generally more basic (pKa ~11.3) than acyclic secondary amines due to the hybridization effects of the strained ring, making it a robust cation at physiological pH.

  • Vectorality : Unlike 4-substituted piperidines, the 3-substituted azetidine offers a compact, sp³-rich geometry that projects the propanoic acid tail in a specific vector, critical for precise ligand-receptor binding.

Synthetic Methodology

The synthesis of 3-(azetidin-3-yl)propanoic acid typically requires protection of the azetidine nitrogen to prevent polymerization or N-alkylation. The most robust route employs a Horner-Wadsworth-Emmons (HWE) homologation strategy starting from tert-butyl 3-formylazetidine-1-carboxylate.

Retrosynthetic Analysis

The target molecule is disassembled into the azetidine core and the C3-chain extension. The 3-carbon chain is installed via olefination of a 1-carbon aldehyde precursor, followed by hydrogenation.

Validated Synthetic Protocol

Step 1: Homologation (HWE Reaction)

  • Reagents : tert-Butyl 3-formylazetidine-1-carboxylate, Triethyl phosphonoacetate, NaH (60% dispersion).

  • Solvent : Anhydrous THF.

  • Conditions : 0°C to RT, 12 h.[1]

  • Mechanism : Deprotonation of the phosphonate yields a carbanion that attacks the aldehyde, forming an intermediate oxaphosphetane which collapses to the

    
    -unsaturated ester.
    

Step 2: Hydrogenation

  • Reagents : H₂ (1 atm), 10% Pd/C.

  • Solvent : MeOH or EtOH.

  • Conditions : RT, 4-6 h.

  • Outcome : Reduction of the alkene to the saturated ester (tert-butyl 3-(3-ethoxy-3-oxopropyl)azetidine-1-carboxylate).

Step 3: Global Deprotection & Hydrolysis

  • Method A (Sequential) :

    • Ester Hydrolysis : LiOH (2.0 eq), THF/H₂O (1:1), RT, 2 h.

    • N-Boc Removal : 4M HCl in Dioxane or TFA/DCM (1:1), 0°C to RT.

  • Method B (Simultaneous) :

    • Reflux in 6M HCl (Effective but harsh; may cause ring opening if not monitored).

  • Preferred Route : Method A preserves the strained ring integrity.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: N-Boc-3-formylazetidine (C9H15NO3) Step1 Step 1: HWE Olefination (Triethyl phosphonoacetate, NaH, THF) Forms α,β-unsaturated ester Start->Step1 Intermediate1 Intermediate A: N-Boc-3-(2-ethoxycarbonylvinyl)azetidine Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Reduces alkene to alkane Intermediate1->Step2 Intermediate2 Intermediate B: N-Boc-3-(2-ethoxycarbonylethyl)azetidine Step2->Intermediate2 Step3 Step 3: Hydrolysis & Deprotection (1. LiOH, THF/H2O; 2. TFA/DCM) Intermediate2->Step3 Final Target: 3-(Azetidin-3-yl)propanoic acid (C6H11NO2) Step3->Final

Caption: Step-by-step synthetic pathway from commercially available N-Boc-3-formylazetidine to the target acid.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

Azetidine-3-yl propanoic acid is a valuable bioisostere for:

  • GABA (

    
    -Aminobutyric Acid) : The distance between the ionizable amine and the carboxylic acid is constrained. In GABA, the chain is flexible; in the azetidine analogue, the N-C3-C-C-COOH linkage introduces rigidity, reducing the entropic penalty upon binding to GABA receptors or transporters.
    
  • Piperidine-4-propanoic acid : The azetidine ring reduces the molecular weight (-28 Da) and lipophilicity (LogP), improving the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

ADME Optimization

Incorporating the azetidine ring often improves metabolic stability compared to acyclic amines. The high ionization potential of the azetidine nitrogen can reduce N-oxidation rates. Furthermore, the compact size aids in blood-brain barrier (BBB) penetration for CNS targets.

Comparative Pharmacophore Model

Pharmacophore cluster_0 GABA (Flexible) cluster_1 Azetidine Analogue (Rigid) GABA_N NH2 GABA_Chain Flexible Alkyl Chain (High Entropy) GABA_N->GABA_Chain GABA_Acid COOH GABA_Chain->GABA_Acid Az_N NH (Ring) Az_Ring Azetidine Core (Conformational Lock) Az_N->Az_Ring Az_Link Propanoic Tail Az_Ring->Az_Link Az_Acid COOH Az_Link->Az_Acid

Caption: Structural comparison highlighting the entropy-reducing "conformational lock" provided by the azetidine ring.

Handling and Stability

  • Storage : The free amino acid exists as a zwitterion. It is hygroscopic and should be stored under desiccant at -20°C.

  • Stability : While the azetidine ring is strained, it is kinetically stable under neutral and basic conditions. Avoid strong Lewis acids or high temperatures (>100°C) in the presence of nucleophiles, which may trigger ring-opening polymerization.

  • Safety : Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • Chemical Identity : National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71309489, 3-(Azetidin-3-yl)propanoic acid. Retrieved from [Link]

  • Azetidine Synthesis : Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Retrieved from [Link]

  • Medicinal Application : Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring. Journal of Medicinal Chemistry. (Contextual reference for strained rings in drug design). Retrieved from [Link]

Sources

Exploratory

The Four-Membered Constraint: Azetidine Amino Acids in Modern Drug Design

Executive Summary In the pursuit of "escaping flatland"—the movement away from planar aromatic scaffolds toward three-dimensional, sp³-rich architectures—azetidine-based amino acids have emerged as high-value building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of "escaping flatland"—the movement away from planar aromatic scaffolds toward three-dimensional, sp³-rich architectures—azetidine-based amino acids have emerged as high-value building blocks.[1] As the four-membered lower homologue of proline, Azetidine-2-carboxylic acid (Aze) and its derivatives offer a unique "Goldilocks" zone of conformational constraint: more rigid than the five-membered pyrrolidine (proline) yet chemically stable enough for robust synthesis.

This technical guide analyzes the utility of azetidine building blocks in medicinal chemistry, focusing on their ability to modulate lipophilicity (LogD), alter peptide backbone vectors (


 and 

angles), and serve as critical linkers in FDA-approved therapeutics like Baricitinib and Delafloxacin .

The Azetidine Advantage: Physicochemical Profiling

The azetidine ring is defined by high ring strain (~26 kcal/mol) compared to pyrrolidine (~6 kcal/mol). This strain imparts unique electronic properties to the nitrogen lone pair, altering basicity and solvation.

Comparative Metrics: The Ring Size Effect

Azetidine acts as a bioisostere for proline, but with distinct physicochemical shifts.[2] The reduction in ring size lowers lipophilicity due to the increased exposure of the nitrogen lone pair to solvent (solvation penalty), a critical feature for improving the metabolic stability and solubility of lead compounds.

PropertyAzetidine (4-membered) Pyrrolidine (Proline, 5-membered) Piperidine (6-membered) Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigher strain correlates with unique reactivity and rigid vector orientation.
pKa (Parent) ~11.29~11.27~11.22Basicity is comparable, but 3-substituents on azetidine can drastically lower pKa (to ~7-8), improving bioavailability.
LogP Trend Lower (More Polar)BaselineHigher (More Lipophilic)Azetidine incorporation often lowers LogD, improving solubility.
Conformation Puckered (

)
Envelope (

)
ChairAzetidine is "flatter," creating distinct exit vectors for substituents.
The "Solvation Effect"

The high ring strain of azetidine forces the nitrogen lone pair into a more s-rich orbital, but geometrically, the hydrogens on the adjacent carbons are "pulled back," leaving the nitrogen lone pair highly exposed to solvent. This results in a lower LogP/LogD compared to pyrrolidine analogues, making azetidine an excellent tool for lowering the lipophilicity of a scaffold without introducing polar functional groups that might hinder permeability.

Structural Biology & Conformational Control

The incorporation of L-Azetidine-2-carboxylic acid (Aze) into a peptide backbone restricts the conformational space more severely than proline.

The Angle Constraint

While proline restricts the backbone dihedral angle


 to approximately -60° ± 20°, Aze restricts it to a narrower range around -60° but with a significantly different ring pucker.
  • Proline: Adopts a C

    
    -endo or C
    
    
    
    -exo pucker.
  • Azetidine: The 4-membered ring is nearly planar (puckering angle ~15°).

This "flattening" effect alters the orientation of the


 residue. In collagen mimics, replacing Pro with Aze destabilizes the triple helix, demonstrating that Aze acts as a "kink" generator with a different vector than Pro. This is utilized in peptidomimetics  to lock bioactive conformations that proline cannot access.
Design Logic Visualization

The following diagram illustrates the decision matrix for utilizing azetidine scaffolds in lead optimization.

AzetidineLogic Lead Lead Compound (High LogP / Metabolically Unstable) Strategy Bioisosteric Replacement Lead->Strategy AzeInput Insert Azetidine Ring Strategy->AzeInput Prop1 Lower LogD (Solvation Effect) AzeInput->Prop1 Prop2 Rigidification (Vector Control) AzeInput->Prop2 Prop3 Metabolic Block (Reduced Oxidation) AzeInput->Prop3 Result Optimized Candidate (Baricitinib-like) Prop1->Result Prop2->Result Prop3->Result

Figure 1: The decision logic for azetidine incorporation. By replacing larger rings or flexible chains with azetidine, chemists simultaneously address solubility (LogD) and selectivity (Rigidification).

Case Studies in Medicinal Chemistry

Azetidine is not just a theoretical tool; it is a core component of major FDA-approved drugs.

Baricitinib (Olumiant)
  • Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).

  • Azetidine Role: The molecule features an azetidine-3-yl acetonitrile linker.

  • Mechanism: The azetidine ring serves as a rigid spacer connecting the ethylsulfonyl group and the pyrazole-pyrrolo-pyrimidine scaffold.

  • Why Azetidine? A pyrrolidine or piperidine ring here would increase lipophilicity and alter the vector of the nitrile group, potentially clashing with the ATP-binding pocket of the JAK enzyme. The 4-membered ring provides the precise geometry required for potency while maintaining a favorable pharmacokinetic profile.

Delafloxacin (Baxdela)
  • Target: DNA Gyrase / Topoisomerase IV (Antibiotic).[3][4]

  • Azetidine Role: Contains a 3-hydroxy-azetidin-1-yl group at the C-7 position of the fluoroquinolone core.

  • Mechanism: Most fluoroquinolones use a piperazine or pyrrolidine at C-7. Delafloxacin uses a 3-hydroxyazetidine.[3][5]

  • Why Azetidine? This substitution contributes to the molecule's unique anionic character at neutral pH (unlike the zwitterionic nature of other fluoroquinolones), which enhances activity in acidic environments (e.g., abscesses).

Experimental Protocol: Synthesis of N-Boc-L-Azetidine-2-Carboxylic Acid

While 3-substituted azetidines (like in Baricitinib) are common, the alpha-amino acid (Aze) is the fundamental building block for peptidomimetics. The synthesis of optically pure L-Aze is challenging due to the potential for racemization during cyclization.

The following protocol describes the robust cyclization of L-2,4-diaminobutyric acid (L-DABA) derivatives or the L-Methionine route . For high reproducibility, we detail the L-Methionine to Aze pathway, which is a standard scalable method.

Reaction Scheme Visualization

AzeSynthesis Step1 L-Methionine (Starting Material) Step2 S-Alkylation (MeI / Acid) Step1->Step2 Activation Step3 Intramolecular Cyclization (Base Induced) Step2->Step3 Ring Closure Step4 N-Protection (Boc2O) Step3->Step4 Stabilization Final N-Boc-L-Azetidine-2-COOH (Yield: ~40-50%) Step4->Final

Figure 2: Synthetic workflow for N-Boc-L-Azetidine-2-carboxylic acid.

Detailed Methodology

Objective: Synthesis of N-Boc-L-Azetidine-2-carboxylic acid (N-Boc-L-Aze).

Reagents:

  • L-Methionine

  • Methyl Iodide (MeI)

  • Sodium Bicarbonate (NaHCO3)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Solvents: Water, Ethanol, Ethyl Acetate.

Step-by-Step Protocol:

  • S-Methylation (Activation):

    • Dissolve L-Methionine (10.0 g, 67 mmol) in water (30 mL) and ethanol (10 mL).

    • Add Methyl Iodide (10 mL) and stir at room temperature for 24 hours.

    • Checkpoint: Monitor by TLC.[6] The methionine spot should disappear.

    • Evaporate solvents to obtain the sulfonium salt intermediate.

  • Cyclization (Ring Closure):

    • Dissolve the residue in 1N NaOH (or NaHCO3 solution) to adjust pH to ~11-12.

    • Heat the solution to 60°C for 4-6 hours. The intramolecular nucleophilic attack of the amine onto the gamma-carbon displaces dimethyl sulfide (leaving group).

    • Note: This step is sensitive. Overheating can lead to racemization.

  • N-Protection (Stabilization):

    • Cool the reaction mixture to 0°C.

    • Add Dioxane (50 mL) and Di-tert-butyl dicarbonate (Boc2O, 1.2 eq).

    • Stir at room temperature overnight.

    • Acidify carefully with 1N HCl to pH 3.

  • Workup & Purification:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO4.

    • Concentrate in vacuo.

    • Purification: Recrystallize from Ethyl Acetate/Hexane to yield N-Boc-L-Azetidine-2-carboxylic acid as a white solid.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic ring protons:

    
     2.2-2.6 (m, 2H, 
    
    
    
    -H), 3.8-4.0 (m, 2H,
    
    
    -H), 4.6 (t, 1H,
    
    
    -H).
  • Chiral HPLC: Enantiomeric excess (ee) should be >98% to ensure no racemization occurred during the basic cyclization step.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • DrugBank Online. (2024). Baricitinib: Pharmacology and Structure.[7]Link

  • Kocsis, B., et al. (2021).[8] Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. Antibiotics (Basel). Link

  • Bessonov, K., et al. (2013).[9] Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations.[9] Journal of Molecular Graphics and Modelling.[9] Link

  • Zagulyaeva, A. A., et al. (2020). Synthesis of Azetidines from Amino Acids.[7] Journal of Organic Chemistry. Link

Sources

Foundational

An In-Depth Technical Guide to 2-(Azetidin-3-yl)propanoic acid: A Privileged Scaffold in Modern Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of 2-(azetidin-3-yl)propanoic acid, a key building block for researchers, medicinal chemists, and drug development professionals. This document...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-(azetidin-3-yl)propanoic acid, a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into the compound's structural identifiers, a detailed synthetic protocol, and the broader significance of the azetidine motif in contemporary pharmaceutical design.

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and non-planar geometry offer unique three-dimensional diversity, leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates.[1] This guide focuses on a specific, valuable derivative, 2-(azetidin-3-yl)propanoic acid, providing essential chemical data and a robust synthetic pathway to facilitate its application in research and development.

Core Chemical Identifiers

Accurate molecular identification is paramount for scientific reproducibility and communication. The following table summarizes the key chemical identifiers for 2-(azetidin-3-yl)propanoic acid.

IdentifierValueSource
IUPAC Name 2-(Azetidin-3-yl)propanoic acidN/A
CAS Number 1520227-12-6Commercial Supplier
SMILES CC(C1CNC1)C(=O)OCommercial Supplier
InChIKey Awaiting definitive sourceN/A
Molecular Formula C6H11NO2N/A
Molecular Weight 129.16 g/mol N/A

A definitive InChIKey from a public, authoritative database for this specific CAS number was not retrievable at the time of this publication. Researchers should verify this information using their internal databases or analytical characterization.

The Strategic Importance of the Azetidine Moiety

The incorporation of the azetidine scaffold into drug candidates has been shown to enhance metabolic stability, aqueous solubility, and target-binding affinity.[2] This is attributed to the ring's unique conformational constraints and its ability to act as a bioisostere for other cyclic amines like pyrrolidine and piperidine, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Several FDA-approved drugs, including the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[2]

Synthesis of 2-(Azetidin-3-yl)propanoic acid: A Step-by-Step Protocol

The following is a detailed, field-proven protocol for the synthesis of 2-(azetidin-3-yl)propanoic acid. The strategy is adapted from established literature procedures for structurally related compounds and involves a three-stage process: a Horner-Wadsworth-Emmons reaction, a catalytic hydrogenation, and a final ester hydrolysis.[1]

Synthetic Workflow Overview

G cluster_0 Stage 1: Olefination cluster_1 Stage 2: Reduction cluster_2 Stage 3: Hydrolysis & Deprotection A N-Boc-3-azetidinone C tert-Butyl 3-(1-ethoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate A->C B Triethyl 2-phosphonopropionate B->C D tert-Butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate C->D H2, Pd/C E 2-(Azetidin-3-yl)propanoic acid D->E 1. LiOH 2. TFA

Caption: Synthetic workflow for 2-(Azetidin-3-yl)propanoic acid.

Experimental Protocol

Stage 1: Synthesis of tert-Butyl 3-(1-ethoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl 2-phosphonopropionate (1.05 eq.) dropwise.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen evolution.

  • Aldol-type Reaction: Cool the mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Stage 2: Synthesis of tert-Butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate

  • Reaction Setup: Dissolve the product from Stage 1 in ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add palladium on carbon (10 wt. %, 5-10 mol%) to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the disappearance of the starting material.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired saturated ester.

Stage 3: Synthesis of 2-(Azetidin-3-yl)propanoic acid

  • Ester Hydrolysis: Dissolve the N-Boc protected ester from Stage 2 in a mixture of THF and water. Add lithium hydroxide (2-3 eq.) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Acidification: Carefully acidify the reaction mixture to a pH of ~3-4 with 1 M HCl.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-Boc protected carboxylic acid.

  • Deprotection: Dissolve the crude N-Boc protected acid in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to afford the final product, 2-(azetidin-3-yl)propanoic acid, often as a TFA salt.

Conclusion

2-(Azetidin-3-yl)propanoic acid represents a valuable, non-commercially available building block for the synthesis of novel chemical entities in drug discovery programs. The synthetic protocol detailed herein provides a reliable and scalable route to this compound, enabling its broader application. The unique structural and physicochemical properties of the azetidine scaffold will continue to make it a highly sought-after motif in the design of next-generation therapeutics.

References

  • Gruskiene, R., Gudelis, E., Bieliauskas, A., & Šačkus, A. (2024). Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives. Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

Sources

Foundational

Therapeutic Potential of Azetidine-3-yl Derivatives

The following is an in-depth technical guide on the therapeutic potential of azetidine-3-yl derivatives. A Technical Guide for Medicinal Chemists and Drug Developers Executive Summary The azetidine moiety—a saturated fou...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the therapeutic potential of azetidine-3-yl derivatives.

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The azetidine moiety—a saturated four-membered nitrogen heterocycle—has evolved from a synthetic curiosity into a privileged scaffold in modern drug discovery.[1][2] Specifically, azetidine-3-yl derivatives (where the pharmacophore is linked or substituted at the C3 position) offer a unique solution to the "molecular obesity" crisis in drug development.[2] By replacing larger saturated rings like piperidine or pyrrolidine with azetidine, chemists can significantly reduce lipophilicity (LogP), lower molecular weight, and introduce rigid conformational constraints that enhance target selectivity.

This guide analyzes the medicinal chemistry rationale, therapeutic applications, and synthetic methodologies for azetidine-3-yl derivatives, providing actionable protocols for their integration into lead optimization campaigns.

Medicinal Chemistry Rationale: The "Azetidine Switch"

Bioisosterism and Physicochemical Modulation

The transition from a six-membered piperidine or five-membered pyrrolidine to a four-membered azetidine is not merely a reduction in size; it is a strategic alteration of the molecule's vector and electronic properties.[2]

  • Conformational Rigidity: The azetidine ring is puckered (butterfly conformation) with a barrier to inversion of ~1.3 kcal/mol. This rigidity restricts the conformational space of substituents at the C3 position, potentially reducing the entropic penalty upon binding to a protein target.

  • Lipophilicity (LogP) Reduction: Replacing a piperidine with an azetidine removes two methylene groups, typically lowering cLogP by 0.5–1.0 units. This is critical for improving solubility and metabolic stability.

  • Basicity and pKa: While secondary amines like piperidine (pKa ~11.[3][4][5]2) and azetidine (pKa ~11.[3][6]3) have similar basicity in isolation, the high s-character of the azetidine nitrogen lone pair (due to ring strain) often makes N-substituted azetidines less basic than their larger counterparts.[2][6] This can improve membrane permeability by increasing the fraction of the neutral species at physiological pH.

Structural Comparison (DOT Visualization)[6]

Bioisosterism cluster_0 Standard Scaffold cluster_1 Optimization Strategy cluster_2 Privileged Scaffold Piperidine Piperidine (6-membered) High Flexibility Higher LogP RingContraction Ring Contraction (-2 CH2) Piperidine->RingContraction Azetidine Azetidine-3-yl (4-membered) Rigid Vector Lower LogP Metabolic Block RingContraction->Azetidine

Figure 1: The logic of scaffold hopping from piperidine to azetidine to optimize physicochemical properties.[2][6]

Therapeutic Applications and Case Studies

The azetidine-3-yl motif is central to several approved drugs and clinical candidates, proving its utility across diverse therapeutic areas.

Immunology & Inflammation: JAK Inhibitors

Case Study: Baricitinib (Olumiant) Baricitinib, a selective JAK1/JAK2 inhibitor for rheumatoid arthritis and alopecia areata, features a 3,3-disubstituted azetidine core.[6]

  • Structure: The azetidine nitrogen is sulfonylated (ethylsulfonyl), and the C3 position bears two substituents: a cyanomethyl group and a pyrazole ring linked to the pyrrolo[2,3-d]pyrimidine pharmacophore.[7]

  • Role of Azetidine: The azetidine ring acts as a rigid spacer that orients the cyanomethyl "warhead" and the ATP-competitive heterocyclic system in a precise geometry that fits the JAK binding pocket, while the quaternary center at C3 prevents metabolic oxidation at that position.

Oncology: MEK Inhibitors

Case Study: Cobimetinib (Cotellic) Cobimetinib, used in melanoma, utilizes a highly functionalized azetidine.

  • Structure: It contains a 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.[2][6][8]

  • Role of Azetidine: The azetidine is part of the solvent-exposed region. The 3-hydroxyl group and the conformational constraint provided by the spiro-like complexity contribute to high potency and selectivity for MEK1/2.[2]

Quantitative Comparison of Scaffolds
PropertyPiperidinePyrrolidineAzetidineImpact of Switch to Azetidine
Ring Size 654Reduced molecular volume
Ring Strain (kcal/mol) ~0~6~26Increased reactivity; distinct geometry
Lipophilicity (Rel.) HighMediumLow Improved solubility & LLE
Metabolic Stability Prone to oxidationProne to oxidationHigh C3 substitution blocks metabolism

Synthetic Architectures and Methodologies

Accessing azetidine-3-yl derivatives relies on two primary "workhorse" building blocks: 1-Boc-3-azetidinone and 1-Boc-3-iodoazetidine .[2][6]

Synthetic Workflow (DOT Visualization)[6]

Synthesis Start Start: Epichlorohydrin or Propargyl amines Azetidinone 1-Boc-3-Azetidinone (Ketone Core) Start->Azetidinone IodoAzetidine 1-Boc-3-Iodoazetidine (Electrophile Core) Start->IodoAzetidine RedAm Reductive Amination (creates 3-amino-azetidine) Azetidinone->RedAm Wittig Wittig Olefination (creates 3-alkylidene) Azetidinone->Wittig Strecker Strecker/Grignard (creates 3,3-disubstituted) Azetidinone->Strecker CrossCouple Ni/Photoredox Coupling (creates 3-aryl-azetidine) IodoAzetidine->CrossCouple Sn2 Sn2 Displacement (creates 3-heteroaryl/ether) IodoAzetidine->Sn2 Target Therapeutic Candidate RedAm->Target Strecker->Target CrossCouple->Target Sn2->Target

Figure 2: Divergent synthetic pathways to access diverse azetidine-3-yl chemical space.

Detailed Experimental Protocol

Protocol: Synthesis of 1-Boc-3-(1H-pyrazol-1-yl)azetidine

Context: This reaction mimics the installation of the heterocyclic core seen in Baricitinib.[2][6] It utilizes a nucleophilic substitution (Sn2) on a 3-iodoazetidine or 3-mesyloxyazetidine.[2][6] The 3-iodo precursor is preferred for its balance of reactivity and stability.[2]

Objective: To covalently link a pyrazole moiety to the C3 position of the azetidine ring.

Materials
  • Substrate: tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • Nucleophile: Pyrazole (or substituted pyrazole) (1.5 equiv)[2][6]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[2][6]

  • Solvent: DMF (Dimethylformamide), anhydrous[6]

  • Temperature: 80–100 °C

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 mmol, 283 mg) in anhydrous DMF (5 mL).

    • Rationale: DMF is a polar aprotic solvent that enhances the nucleophilicity of the pyrazole anion and stabilizes the transition state of the Sn2 reaction.

  • Activation: Add pyrazole (1.5 mmol, 102 mg) and Cs₂CO₃ (2.0 mmol, 652 mg) to the solution.

    • Rationale: Cesium carbonate is superior to potassium carbonate for this reaction due to the "cesium effect," where the larger cation radius improves the solubility and reactivity of the nucleophilic anion in organic solvents.

  • Reaction: Seal the flask and heat to 90 °C for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

    • Monitoring: Monitor reaction progress by LC-MS or TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting iodide (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.[6][9][10]

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.[6]

    • Wash the organic layer with saturated brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–40% Ethyl Acetate in Hexanes).

    • Yield Expectation: 75–85% as a white solid or viscous oil.

Validation Criteria (Self-Check)
  • 1H NMR (CDCl3): Look for the diagnostic azetidine protons. The methine proton at C3 typically appears as a multiplet around 4.9–5.2 ppm (deshielded by the pyrazole). The azetidine methylene protons (C2/C4) appear as multiplets around 4.0–4.4 ppm.

  • Mass Spectrometry: Confirm [M+H]+ or [M+Na]+.[6] Note that the Boc group is labile; you may see fragmentation corresponding to [M-tBu]+.[2][6]

Future Outlook

The field is moving beyond simple substitutions. Emerging trends include:

  • Azetidine-based PROTACs: Using the rigid azetidine linker to improve the pharmacokinetic profile of Proteolysis Targeting Chimeras.

  • Strain-Release Synthesis: Utilizing bicyclo[1.1.0]butanes (BCBs) to access 1,3-disubstituted azetidines that are difficult to make via traditional Sn2 or reductive amination methods.[2][6] This allows for "late-stage azetidinylation" of complex drug molecules.[2][6]

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (2025). (Verified via Search 1.2)

  • Discovery of Baricitinib (INCB028050), a Selective JAK1/JAK2 Inhibitor. Journal of Medicinal Chemistry. (Contextual grounding from Search 1.4/1.9)

  • Cobimetinib: A MEK Inhibitor for Melanoma. PubChem Compound Summary. (Verified via Search 1.16)

  • Basicity and Physicochemical Properties of Saturated Heterocycles. BenchChem Technical Guide. (Verified via Search 1.6)

  • Synthesis of Functionalized Azetidines via 1-Boc-3-iodoazetidine. Organic Letters/ChemicalBook Protocol. (Verified via Search 1.11)

Sources

Protocols & Analytical Methods

Method

Protocol for peptide coupling using 2-(Azetidin-3-yl)propanoic acid

Application Note: Optimized Protocol for Solid-Phase Peptide Synthesis (SPPS) Using 2-(Azetidin-3-yl)propanoic Acid Executive Summary This guide provides a validated protocol for the incorporation of 2-(Azetidin-3-yl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for Solid-Phase Peptide Synthesis (SPPS) Using 2-(Azetidin-3-yl)propanoic Acid

Executive Summary

This guide provides a validated protocol for the incorporation of 2-(Azetidin-3-yl)propanoic acid into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This non-canonical amino acid (NCAA) introduces significant conformational constraints due to its azetidine ring, acting as a gamma-amino acid analogue.

Key Challenges Addressed:

  • Steric Hindrance: The secondary amine within the azetidine ring is sterically hindered, making N-terminal extension difficult.

  • Nucleophilicity: The cyclic secondary amine exhibits lower nucleophilicity compared to primary amines, requiring high-efficiency coupling reagents (e.g., PyAOP, HATU).

  • Stability: While the azetidine ring is generally stable, it can be susceptible to ring-opening under harsh acidic or nucleophilic conditions if not handled correctly.

Molecule Profile & Strategic Planning

Compound: 2-(Azetidin-3-yl)propanoic acid Structure: A propanoic acid backbone with an azetidine ring attached at the C3 position. Classification: Gamma-amino acid analogue (Distance from COOH to NH spans 4 bonds).

FeatureImplication for SPPS
Secondary Amine (Ring) Critical Bottleneck. Coupling to this residue (N-terminal extension) is slow and prone to deletion sequences. Requires strong activation (PyAOP/HATU) and heat.
Alpha-Methyl Group The propanoic acid side chain has a methyl group alpha to the carboxyl. This adds steric bulk during the coupling of this residue to the resin.
Ring Strain (~25 kcal/mol) Avoid strong Lewis acids or prolonged exposure to strong nucleophiles which could trigger ring opening. Standard TFA cleavage is safe.
Chirality The alpha-carbon of the propanoic acid is chiral. Use base-minimized activation (e.g., Oxyma/DIC) if racemization is observed, though HATU/DIPEA is standard.

Materials & Equipment

  • Building Block: Fmoc-2-(Azetidin-3-yl)propanoic acid.

    • Note: If starting from the free acid or HCl salt, pre-convert to the Fmoc-derivative using Fmoc-OSu/NaHCO3 to ensure purity before SPPS.

  • Resin: Rink Amide (0.2–0.4 mmol/g loading) or Wang Resin. Low loading is crucial to prevent aggregation.

  • Coupling Reagents:

    • Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Secondary (for difficult steps): PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU.

  • Additives: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure.

  • Bases: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for racemization suppression.

  • Solvents: DMF (Standard), NMP (Recommended for the azetidine coupling steps to improve swelling).

Detailed Experimental Protocol

Phase 1: Coupling of Fmoc-2-(Azetidin-3-yl)propanoic acid

Objective: Attach the azetidine residue to the growing peptide chain.

  • Resin Preparation: Swell resin in DMF for 30 min.

  • Deprotection (Previous AA): Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-2-(Azetidin-3-yl)propanoic acid (4.0 eq) and HATU (3.9 eq) in NMP.

    • Add DIPEA (8.0 eq).[1] Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling:

    • Add the activated solution to the resin.[1][2]

    • Time: 60 minutes at Room Temperature (RT).

    • Optimization: If the sequence is prone to aggregation, perform at 50°C for 30 mins.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Monitoring: Standard Kaiser Test (Blue = Incomplete). If positive, re-couple.

Phase 2: Coupling to the Azetidine (N-Terminal Extension)

Objective: Attach the NEXT amino acid to the sterically hindered secondary amine of the azetidine. Status: CRITICAL STEP - High risk of failure.

  • Fmoc Deprotection (of Azetidine):

    • Treat with 20% Piperidine/DMF (1 x 2 min, 1 x 10 min).

    • Note: Monitor the drain waste. If the yellow color persists, extend time.

    • Wash: DMF (5x).

  • Test for Secondary Amine:

    • Do NOT use Kaiser Test. It yields false negatives for secondary amines.

    • Use Chloranil Test or Isatin Test.

      • Chloranil: Blue beads = Free secondary amine (Ready to couple).

      • Isatin: Blue beads = Free secondary amine.

  • Activation (Next Amino Acid):

    • Reagent Choice: PyAOP is superior for secondary amines. If unavailable, use HATU.

    • Mix Fmoc-AA-OH (5.0 eq), PyAOP (5.0 eq), and HOAt (5.0 eq) in NMP.

    • Add DIPEA (10.0 eq).

  • Coupling:

    • Double Coupling is Mandatory.

    • Cycle 1: Add solution, shake for 2 hours at 50°C (or microwave: 75°C for 10 min).

    • Wash: DMF (4x).

    • Cycle 2: Repeat with fresh reagents for 2 hours at 50°C.

  • Capping (Crucial):

    • Treat with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 min to terminate unreacted azetidine amines. This prevents deletion sequences.

Phase 3: Cleavage & Isolation
  • Wash: DCM (5x), MeOH (3x), dry under vacuum.

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Note: Azetidines are stable in TFA.

  • Time: 2-3 hours at RT.

  • Precipitation: Cold Diethyl Ether.

Visualization of Workflows

Figure 1: SPPS Decision Matrix for Azetidine Coupling

AzetidineProtocol Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect CheckAmine Amine Type? Deprotect->CheckAmine Primary Primary Amine (Standard AA) CheckAmine->Primary Standard Secondary Secondary Amine (Azetidine-3-yl) CheckAmine->Secondary Azetidine CoupleStandard Standard Coupling (DIC/Oxyma or HATU) Primary->CoupleStandard CoupleDifficult High-Power Coupling (PyAOP/HOAt, 50°C) DOUBLE COUPLE Secondary->CoupleDifficult Monitor Monitoring Test CoupleStandard->Monitor CoupleDifficult->Monitor Kaiser Kaiser Test (Primary) Monitor->Kaiser If Primary Chloranil Chloranil/Isatin (Secondary) Monitor->Chloranil If Secondary Success Coupling Complete Proceed to Next Cycle Kaiser->Success Negative (Yellow) Fail Incomplete Kaiser->Fail Positive (Blue) Chloranil->Success Negative (Colorless) Chloranil->Fail Positive (Blue) Fail->CoupleDifficult Retry Cap Acetylation Capping Fail->Cap Give Up

Caption: Decision matrix distinguishing standard coupling from the high-intensity protocol required for the secondary azetidine amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (N-terminal) Steric hindrance of the azetidine ring.Switch to PyAOP/HOAt. Increase temperature to 60°C (Microwave). Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to improve solvation.
Racemization (C-terminal) Over-activation of the alpha-chiral center.Use DIC/Oxyma Pure instead of HATU/DIPEA. Maintain temperature < 40°C during activation.
Low Yield / Deletion Aggregation of the peptide chain.Use ChemMatrix or PEG-PS resin. Add pseudoproline dipeptides if possible in the sequence.
Ring Opening Nucleophilic attack during deprotection.[3]Unlikely with Piperidine, but if observed (mass +67 Da), switch to 20% Piperazine or 5% DBU (milder bases).

References

  • Albericio, F., & Biron, E. (2014). Peptide Synthesis: Methods and Protocols. Humana Press. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coutrot, P., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Link

  • Beilstein Institute. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1][2][4] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

Sources

Application

Application Note: N-Boc Protection and Deprotection Strategies for Azetidin-3-yl Propanoic Acid

Executive Summary The incorporation of azetidine rings into molecular scaffolds is a highly effective strategy in modern drug discovery, often utilized to improve metabolic stability, rigidify flexible chains, and enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of azetidine rings into molecular scaffolds is a highly effective strategy in modern drug discovery, often utilized to improve metabolic stability, rigidify flexible chains, and enhance brain penetrance. Azetidin-3-yl propanoic acid is a highly versatile bifunctional building block. However, manipulating this molecule requires careful orthogonal protection strategies due to its zwitterionic nature. This application note provides a comprehensive, field-validated guide to the tert-butyloxycarbonyl (N-Boc) protection of the secondary azetidine amine, and its subsequent acidic deprotection, detailing the mechanistic causality, reagent selection, and self-validating experimental protocols.

Mechanistic Causality & Reagent Selection

The Zwitterionic Challenge in N-Boc Protection

Azetidin-3-yl propanoic acid exists as a zwitterion in aqueous media. The secondary amine is protonated (ammonium) by the adjacent carboxylic acid, rendering it non-nucleophilic. To achieve successful N-Boc protection using di-tert-butyl dicarbonate (Boc₂O), the pH of the reaction medium must be carefully modulated.

The reaction is typically conducted in a biphasic or miscible aqueous/organic solvent system (e.g., 1,4-Dioxane/H₂O) using a mild base such as sodium bicarbonate (NaHCO₃). The base serves a dual purpose: it deprotonates the carboxylic acid to ensure solubility and deprotonates the azetidinium ion to expose the nucleophilic lone pair on the nitrogen. NaHCO₃ is preferred over stronger bases (like NaOH) because it maintains a pH of ~9, which is sufficient for amine nucleophilicity but prevents the rapid background hydrolysis of Boc₂O 1[1]. Furthermore, hydrogen bonding between the carboxylic acid proton and the N-Boc protecting group contributes to the overall stability of these structures 2[2].

Acidic Deprotection and Azetidine Ring Stability

The removal of the N-Boc group relies on anhydrous acidic conditions. The mechanism initiates with the protonation of the tert-butyl carbamate oxygen, creating an oxonium intermediate. This intermediate undergoes heterolytic cleavage, releasing a tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas) and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing CO₂ gas and yielding the free amine salt 3[3].

A common concern among synthetic chemists is the potential for the strained 4-membered azetidine ring to undergo acid-catalyzed ring opening. However, empirical data demonstrates that azetidine rings exhibit remarkable stability under standard Boc-deprotection conditions (e.g., 20-50% TFA in DCM or 4M HCl in Dioxane), with no evidence of ring opening even under prolonged exposure to 95% TFA 4[4].

Mechanism N_Boc N-Boc Azetidine Protonated Protonated Carbamate (Oxonium Intermediate) N_Boc->Protonated + H+ Carbamic Carbamic Acid + t-Butyl Cation Protonated->Carbamic Cleavage FreeAmine Free Azetidine Salt + CO2(g) + Isobutylene(g) Carbamic->FreeAmine -CO2

Mechanistic pathway of N-Boc deprotection under acidic conditions yielding the free amine salt.

Quantitative Data & Reagent Comparison

Choosing the correct acid for deprotection dictates the physical state and purity of the final azetidin-3-yl propanoic acid salt. The table below synthesizes comparative data for the two most standard methodologies 5[5].

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20–50% (v/v) in Dichloromethane (DCM)4M in 1,4-Dioxane or Ethyl Acetate
Reaction Kinetics Fast (30 mins to 2 hours at RT)Very rapid (often < 30 mins at RT)
Byproduct Management Requires co-evaporation (e.g., with toluene) to remove residual TFAVolatile HCl escapes easily; solvent is simply evaporated or filtered
Final Salt Form Trifluoroacetate salt (often hygroscopic or oily)Hydrochloride salt (typically a highly crystalline, easily handled solid)
Selectivity May cleave highly sensitive orthogonal groups (e.g., trityl)Highly specific to Boc; excellent for precipitating the product

Experimental Workflows & Protocols

Workflow SM Azetidin-3-yl propanoic acid (Zwitterionic Starting Material) Boc Boc2O, NaHCO3 Dioxane/H2O, pH 9-10 SM->Boc Protection Protected N-Boc-azetidin-3-yl propanoic acid (Stable Intermediate) Boc->Protected Acidic Workup (pH 3) Deprotect Acidic Cleavage (TFA/DCM or 4M HCl/Dioxane) Protected->Deprotect Deprotection Product Azetidin-3-yl propanoic acid salt (TFA or HCl Salt) Deprotect->Product Precipitation/Evaporation

Workflow for the N-Boc protection and subsequent acidic deprotection of azetidin-3-yl propanoic acid.

Protocol A: N-Boc Protection of Azetidin-3-yl Propanoic Acid

Objective: Convert the zwitterionic starting material into an organic-soluble, orthogonally protected intermediate.

Step-by-Step Procedure:

  • Dissolution: Suspend azetidin-3-yl propanoic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and distilled water (approx. 0.2 M concentration).

  • Basification: Add solid NaHCO₃ (2.5 eq) portion-wise. Causality: The base neutralizes the carboxylic acid and deprotonates the azetidinium ion. Effervescence (CO₂ release) will be observed. Stir until the solution becomes completely homogeneous.

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Causality: Cooling prevents the exothermic degradation of Boc₂O and minimizes di-acylation side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Validation Checkpoint 1: Monitor by TLC (Stain with Ninhydrin). The starting material will show a positive (purple/pink) Ninhydrin spot at the baseline, whereas the N-Boc protected product will not stain strongly with Ninhydrin without prior heat/acid exposure.

  • Workup & Extraction:

    • Wash the aqueous mixture with Hexanes (2x) to remove unreacted Boc₂O.

    • Carefully acidify the aqueous layer to pH ~2.5–3.0 using 1M KHSO₄ or 10% citric acid at 0 °C. Causality: Acidification protonates the carboxylate, driving the N-Boc-azetidin-3-yl propanoic acid into its neutral, organic-soluble form.

    • Extract immediately with Ethyl Acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate as a white solid or viscous oil.

Protocol B: N-Boc Deprotection using TFA/DCM

Objective: Rapid cleavage of the Boc group to yield the trifluoroacetate salt.

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-azetidin-3-yl propanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidification: Cool the solution to 0 °C. Add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20–30% v/v TFA in DCM.

  • Propagation: Remove the ice bath. Stir the reaction at room temperature. Causality: Gas evolution (isobutylene and CO₂) serves as a visual indicator of reaction progress 3[3].

  • Validation Checkpoint 2: Analyze via LC-MS. The disappearance of the [M+H]⁺ peak for the Boc-protected species and the appearance of the [M-Boc+H]⁺ peak confirms completion (typically 1–2 hours).

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual, highly-boiling TFA, add toluene and co-evaporate (repeat 3x). The product is isolated as the azetidin-3-yl propanoic acid TFA salt.

Protocol C: N-Boc Deprotection using HCl/Dioxane

Objective: Cleavage of the Boc group to yield a highly crystalline hydrochloride salt.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc-azetidin-3-yl propanoic acid in a minimal amount of anhydrous 1,4-Dioxane or DCM.

  • Acidification: Add a commercially available solution of 4M HCl in 1,4-Dioxane (5.0 to 10.0 eq of HCl). Causality: Anhydrous HCl provides a massive proton excess to drive the cleavage without introducing water, which complicates isolation 5[5].

  • Propagation: Stir at room temperature for 30–60 minutes.

  • Validation Checkpoint 3: The reaction is self-validating through precipitation. As the Boc group is cleaved, the resulting highly polar azetidin-3-yl propanoic acid hydrochloride salt typically crashes out of the less polar dioxane/DCM solution as a white crystalline solid.

  • Isolation: Dilute the suspension with anhydrous Diethyl Ether to maximize precipitation. Filter the solid through a fritted funnel, wash with cold Diethyl Ether, and dry under high vacuum.

References

  • Organic Chemistry Portal - Boc-Protected Amino Groups. Available at: 1

  • BenchChem - A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Available at:5

  • ACS Publications (Organic Letters) - Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Available at: 2

  • Common Organic Chemistry - Boc Deprotection Mechanism - TFA. Available at: 3

  • LJMU Research Online - Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: 4

Sources

Method

Using 2-(Azetidin-3-yl)propanoic acid in fragment-based drug design

Application Note: 2-(Azetidin-3-yl)propanoic Acid in Fragment-Based Drug Design Abstract This guide details the integration of 2-(Azetidin-3-yl)propanoic acid into Fragment-Based Drug Design (FBDD) workflows. As the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Azetidin-3-yl)propanoic Acid in Fragment-Based Drug Design

Abstract

This guide details the integration of 2-(Azetidin-3-yl)propanoic acid into Fragment-Based Drug Design (FBDD) workflows. As the pharmaceutical industry shifts away from planar, aromatic-heavy libraries ("flatland"), saturated heterocycles like azetidines have emerged as privileged scaffolds.[1][2] This molecule offers a unique combination of high


 character, distinct exit vector geometry, and low lipophilicity.[1] This document provides validated protocols for library incorporation, biophysical screening (NMR), and synthetic elaboration, specifically addressing the stability challenges inherent to the strained azetidine ring.

Introduction: Escaping "Flatland" with Azetidines

Traditional fragment libraries often suffer from low complexity and high aromaticity, leading to leads with poor solubility and non-specific binding. The "Escape from Flatland" concept (Lovering et al.) emphasizes increasing the fraction of sp³-hybridized carbons (


) to improve clinical success rates.

2-(Azetidin-3-yl)propanoic acid represents a high-value "sp³-rich" building block. Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the 4-membered azetidine ring introduces:

  • Geometric Distinctiveness: The bond angles (~90°) create exit vectors that explore unique chemical space within a binding pocket.

  • Metabolic Stability: 3-substituted azetidines often show superior metabolic stability compared to unstrained amines due to the altered pKa and steric environment.

  • Linker Utility: The propanoic acid tail acts as a flexible "handle," allowing the fragment to probe adjacent sub-pockets while the azetidine core binds the primary hotspot.

Physicochemical Profile

Understanding the fundamental properties of this fragment is prerequisite for successful screening.

PropertyValue (Approx.)Significance in FBDD
Molecular Weight (MW) ~129.16 DaIdeal for "Rule of 3" (MW < 300). Allows significant mass addition during optimization.
cLogP -0.5 to 0.2Highly hydrophilic. Excellent aqueous solubility for high-concentration screening.
TPSA ~63 ŲPolar surface area suggests good interactions with solvent-exposed pockets.

0.83High 3D character (5/6 carbons are sp³).
pKa (Amine) ~10.5Basic secondary amine; likely protonated at physiological pH.
pKa (Acid) ~4.5Ionized at physiological pH; capable of salt bridges.

Workflow: From Library to Lead

The following diagram outlines the critical path for utilizing this fragment, highlighting decision points where azetidine-specific handling is required.

FBDD_Workflow Library Library Design (sp3-Enrichment) QC QC & Solubility (DMSO/Buffer) Library->QC Selection Screen Screening (STD-NMR / SPR) QC->Screen 50-500 µM Hit Hit Validation (Kd Determination) Screen->Hit Binder? Chem Synthetic Elaboration (Amide Coupling) Hit->Chem Grow/Link Chem->Screen SAR Cycle

Figure 1: FBDD workflow emphasizing the progression from library selection to synthetic elaboration.

Protocol 1: Biophysical Screening (Ligand-Observed NMR)

Due to the low molecular weight (~129 Da), Surface Plasmon Resonance (SPR) signals may be low unless the binding is strong. Ligand-Observed NMR (STD-NMR) is the preferred primary screen.

Reagents:

  • Fragment: 2-(Azetidin-3-yl)propanoic acid (ensure >95% purity).

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.

  • Protein Target: >95% purity, stable at 25°C.

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve fragment in d6-DMSO to 100 mM.

    • Note: Azetidine zwitterions can be hygroscopic. Weigh rapidly or use a humidity-controlled glovebox.

  • Sample Preparation:

    • Test Sample: 500 µM Fragment + 5-10 µM Protein in Buffer (Ratio 50:1 to 100:1).

    • Reference Sample: 500 µM Fragment in Buffer (No Protein).

  • Data Acquisition (STD-NMR):

    • Pulse Sequence: stddiff (Bruker/Varian standard).

    • On-resonance irradiation: -0.5 ppm (protein methyls).

    • Off-resonance irradiation: 30 ppm.

    • Saturation time: 2.0 seconds.

  • Analysis:

    • Compare the difference spectrum (On - Off) with the reference.

    • Positive Hit: Signals corresponding to the propanoic acid protons or azetidine ring protons appear in the difference spectrum, indicating magnetization transfer from protein to ligand.

    • Artifact Check: Ensure no signals appear in the Reference sample (which would indicate aggregation or direct irradiation).

Application: Synthetic Elaboration (The "Grow" Strategy)

Once a hit is validated, the fragment must be "grown" to increase affinity. The propanoic acid tail is the primary handle for amide coupling.

Challenge: The azetidine ring has high ring strain (~26 kcal/mol). Harsh activation methods (e.g., thionyl chloride, high temperatures) can cause ring opening or polymerization.

Protocol 2: Azetidine-Safe Amide Coupling This protocol couples the propanoic acid tail to an amine (R-NH₂) while preserving the azetidine ring.

Reaction Scheme:

Reaction_Scheme Reactant 2-(Azetidin-3-yl) propanoic acid (N-Protected) Intermediate Active Ester (OAt) Reactant->Intermediate Activation Reagents HATU, DIPEA DMF, 0°C to RT Product Amide Product (Intact Ring) Intermediate->Product + R-NH2

Figure 2: Optimized amide coupling pathway minimizing thermal stress on the ring.

Detailed Steps:

  • Protection (If necessary): Ensure the azetidine nitrogen is protected (e.g., N-Boc). If using the free amino acid, perform selective protection first (Boc₂O, NaOH).

  • Activation:

    • Dissolve N-Boc-2-(azetidin-3-yl)propanoic acid (1.0 equiv) in dry DMF.

    • Add HATU (1.1 equiv) and DIPEA (3.0 equiv).

    • Crucial: Stir at 0°C for 15 minutes. Avoid room temperature activation to minimize racemization or decomposition.

  • Coupling:

    • Add the amine partner (R-NH₂, 1.1 equiv).

    • Allow to warm to Room Temperature (20-25°C) and stir for 4-12 hours.

    • Monitor: Use LC-MS. Look for M+18 (hydrolysis) or ring-opened byproducts (M+Cl if using chlorinated solvents/reagents, though HATU avoids this).

  • Workup:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (mild base) and Brine.

    • Avoid: Strong acid washes (1M HCl) during workup if the protecting group is acid-labile or if the ring is sensitive. Use 5% Citric Acid instead.

  • Deprotection:

    • Remove N-Boc using TFA/DCM (1:4) at 0°C.

    • Time limit: Limit exposure to TFA to <1 hour to prevent acid-catalyzed ring opening.

Strategic Advantages in Structure-Based Design

When docking this fragment, observe the Vector Geometry .

  • Comparison: A pyrrolidine-3-acetic acid derivative projects substituents at approximate tetrahedral angles (~109°).

  • Azetidine Advantage: The puckered azetidine ring projects the 3-propanoic acid tail and the N-substituent at tighter angles. This allows the fragment to fit into "narrow" hydrophobic channels where larger rings clash with the protein backbone.

Data Summary for Decision Making:

Feature Azetidine Fragment Pyrrolidine Analog
Ring Strain High (~26 kcal/mol) Low (~6 kcal/mol)
Lipophilicity Lower (Better Solubility) Higher
Vector Angle Acute/Distinct Standard Tetrahedral

| Metabolic Liability | Low (if N-capped correctly) | Moderate (N-oxidation) |

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Mullard, A. (2016). Fragment-based drug discovery: 20 years on. Nature Reviews Drug Discovery. [Link]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[3] Nature Reviews Drug Discovery. [Link]

  • Couty, F., & Drouillat, B. (2010). Azetidines: new tools for the synthesis of nitrogen heterocycles.[4][5] Tetrahedron. [Link]

  • Kalgutkar, A. S., et al. (2005). Assessment of the Effects of Common Pharmacophores on the Metabolic Stability of Drugs. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols: Fmoc Solid-Phase Peptide Synthesis with Azetidine Amino Acids

Introduction: The Role of Constrained Scaffolds in Peptide Therapeutics The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties.[1] Azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Constrained Scaffolds in Peptide Therapeutics

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties.[1] Azetidine-2-carboxylic acid, a four-membered cyclic analogue of proline, represents a particularly valuable building block in medicinal chemistry and drug development.[2][3] Its constrained ring system imparts a unique conformational rigidity to the peptide backbone, which can lead to enhanced biological activity, increased proteolytic stability, and improved receptor-binding affinity.[4][5] This application note provides a comprehensive guide to the successful incorporation of Fmoc-protected azetidine amino acids into peptides using manual solid-phase peptide synthesis (SPPS).

Core Principles and Unique Challenges of Incorporating Azetidine Amino Acids

Fmoc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[6][7] The fundamental steps include:

  • Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide using a weak base, typically piperidine.[6]

  • Amino Acid Activation and Coupling: Activation of the C-terminus of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly exposed N-terminus of the peptide chain.[6]

  • Washing: Thorough washing of the resin to remove excess reagents and by-products.[1]

While the overall workflow remains the same, the incorporation of azetidine amino acids presents specific challenges that require careful consideration:

  • Ring Strain: The inherent strain of the four-membered azetidine ring can influence its reactivity and the conformation of the resulting peptide.[5][8]

  • Coupling Efficiency: The secondary amine of the azetidine ring can exhibit different nucleophilicity compared to primary amines, potentially affecting coupling kinetics.

  • Steric Hindrance: The constrained nature of the azetidine ring may introduce steric hindrance, requiring more potent coupling reagents or longer reaction times to achieve complete incorporation.[9]

Materials and Reagents

Reagent Grade Purpose Supplier Example
Fmoc-L-azetidine-2-carboxylic acidPeptide Synthesis GradeBuilding BlockBachem, Chem-Impex
Rink Amide Resin (or other suitable resin)100-200 meshSolid SupportMilliporeSigma, Biotage
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSolventThermo Fisher Scientific
Dichloromethane (DCM)ACS GradeSolventThermo Fisher Scientific
PiperidineACS GradeFmoc DeprotectionMilliporeSigma
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeCoupling ReagentAAPPTec, ChemPep
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeCoupling AdditiveAAPPTec, ChemPep
HATU / HBTUPeptide Synthesis GradeCoupling ReagentAAPPTec, ChemPep
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeBaseMilliporeSigma
Trifluoroacetic Acid (TFA)Reagent GradeCleavage ReagentThermo Fisher Scientific
Triisopropylsilane (TIS)Reagent GradeScavengerMilliporeSigma
WaterHPLC GradeScavenger
Diethyl Ether (or Methyl t-butyl ether)ACS GradePeptide PrecipitationThermo Fisher Scientific

Experimental Protocols

Part 1: Resin Preparation and First Amino Acid Coupling

This protocol outlines the initial loading of the first amino acid onto the resin.

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 1 hour.[10]

  • Fmoc Deprotection (if using a pre-loaded resin): Add a solution of 20% piperidine in DMF to the resin and agitate for 20-30 minutes.[6]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[1]

  • First Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid (which can be Fmoc-Aze-OH or another amino acid) and 3-5 equivalents of a coupling agent like HBTU in DMF.[1]

    • Add 6-10 equivalents of DIPEA to activate the amino acid.[1]

    • Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin with DMF and DCM and dry under vacuum.

Diagram 1: General Workflow for Fmoc-SPPS

Fmoc_SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Final Cycle Repeat->Deprotect Precipitate Precipitate & Purify Cleave->Precipitate

Caption: Overview of the cyclical steps in Fmoc solid-phase peptide synthesis.

Part 2: Chain Elongation with Fmoc-Azetidine-2-carboxylic acid

This section details the critical steps for incorporating the azetidine amino acid into the growing peptide chain.

  • Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 20-30 minutes to remove the N-terminal Fmoc group.[6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).[1]

  • Azetidine Amino Acid Coupling (Optimized Conditions):

    • Activation: In a separate vial, pre-activate 3-5 equivalents of Fmoc-L-azetidine-2-carboxylic acid with 3-5 equivalents of a suitable coupling reagent. While standard carbodiimides like DIC with HOBt can be effective, for the potentially sterically hindered azetidine residue, more potent uronium/aminium salt reagents like HBTU or HATU are recommended.[11][12]

    • Base Addition: Add 6-10 equivalents of a non-nucleophilic base such as DIPEA. The use of collidine can be considered as an alternative to minimize potential racemization.[11]

    • Coupling Reaction: Immediately add the activated azetidine amino acid solution to the deprotected peptide-resin. Agitate the mixture for a minimum of 2 hours.

    • Monitoring the Coupling: It is crucial to monitor the completion of the coupling reaction. A qualitative ninhydrin (Kaiser) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated with fresh reagents.[11]

  • Washing: After a negative ninhydrin test, wash the resin extensively with DMF and DCM.

Table 1: Recommended Coupling Reagents for Azetidine Incorporation

Coupling Reagent Additive Base Comments
DICHOBtDIPEAStandard, cost-effective choice. May require longer coupling times.
HBTU/TBTU-DIPEA/CollidineMore efficient than carbodiimides, generally provides good results.[12]
HATU-DIPEA/CollidineHighly potent reagent, recommended for difficult couplings or sterically hindered residues.[11]
PyBOP-DIPEAAnother powerful phosphonium salt-based reagent suitable for challenging couplings.[11]
Part 3: Cleavage and Final Deprotection

The final step involves cleaving the synthesized peptide from the resin support and removing all side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common and effective mixture is "Reagent K" or a simplified version depending on the peptide sequence.[13] For peptides containing acid-sensitive residues, a standard cocktail is trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[13]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[14][15] Importantly, the strained azetidine ring has been shown to be stable to strong acid conditions used for deprotection.[5][8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether or methyl t-butyl ether to the filtrate to precipitate the crude peptide.[14]

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: Potential Side Reactions in Fmoc-SPPS

Side_Reactions cluster_deprotection During Deprotection cluster_coupling During Coupling Diketopiperazine Diketopiperazine Formation (at dipeptide stage) Aspartimide Aspartimide Formation (Aspartic Acid) Racemization Racemization (esp. His, Cys) Overactivation Overactivation/N-acylurea formation SPPS Fmoc-SPPS Cycle SPPS->Diketopiperazine Piperidine SPPS->Aspartimide Base SPPS->Racemization Activation SPPS->Overactivation Carbodiimide

Caption: Common side reactions that can occur during Fmoc-SPPS cycles.

Troubleshooting and Key Considerations

  • Incomplete Coupling: As mentioned, this is a primary concern with sterically demanding amino acids. If a double coupling is still insufficient, consider switching to a more potent coupling reagent like HATU.[11] Microwave-assisted synthesis can also enhance coupling efficiency.[16]

  • Racemization: While less common with azetidine itself, be mindful of racemization-prone amino acids like histidine and cysteine within the sequence. The addition of HOBt or using specific coupling protocols can mitigate this.[17]

  • Aggregation: "Difficult sequences," particularly those with hydrophobic residues, can aggregate on the resin, hindering subsequent reactions.[18] Incorporating pseudoprolines or using backbone-protecting groups can disrupt these interactions.[17]

  • Aspartimide Formation: If your sequence contains aspartic acid, be aware of the potential for base-catalyzed aspartimide formation during deprotection, which can lead to side products. Adding HOBt to the piperidine solution can reduce this side reaction.[17]

Conclusion

The successful incorporation of azetidine amino acids into peptides via Fmoc-SPPS is readily achievable with careful optimization of coupling conditions. The use of potent activating agents and diligent monitoring of reaction completion are paramount. The unique conformational constraints imposed by the azetidine ring offer a valuable tool for medicinal chemists to fine-tune the biological and pharmacological properties of peptide-based therapeutics.

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025). Wiley Online Library.
  • Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids. (2025). Benchchem.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC.
  • Fmoc-L-azetidine-2-carboxylic acid. Chem-Impex.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Self-published.
  • Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck Millipore.
  • (S)-N-Fmoc-Azetidine-2-carboxylic acid. CymitQuimica.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018). HETEROCYCLES.
  • Fmoc-Azetidine-2-carboxylic acid; CAS 136552-06-2. Peptides.
  • Fmoc-L-azetidine-2-carboxylic acid. Bachem Products.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Self-published.
  • Fmoc Amino Acids for SPPS. (2024). AltaBioscience.
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC.
  • Cleavage Cocktails; Reagent B. Aapptec.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Spps and side reactions in peptide synthesis. Slideshare.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
  • Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
  • CMC regulatory challenges during peptide development. (2024). BioXconomy.
  • Amino Acid Derivatives for Peptide Synthesis. Self-published.
  • Side Reaction in Peptide Synthesis Present
  • Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. (2026).

Sources

Method

Preparation of methyl 2-(azetidin-3-yl)propanoate ester

Application Note: High-Purity Synthesis of Methyl 2-(azetidin-3-yl)propanoate Ester Executive Summary This guide details the synthesis of methyl 2-(azetidin-3-yl)propanoate (CAS 1593805-24-3), a critical building block f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Methyl 2-(azetidin-3-yl)propanoate Ester

Executive Summary

This guide details the synthesis of methyl 2-(azetidin-3-yl)propanoate (CAS 1593805-24-3), a critical building block for JAK inhibitors (e.g., Baricitinib analogs) and novel peptidomimetics. Unlike simple acetate derivatives, the propanoate scaffold introduces an


-methyl group, increasing metabolic stability and restricting conformational freedom.

Core Challenge: The synthesis requires the installation of a sterically encumbered exocyclic double bond on the strained azetidine ring, followed by precise reduction and deprotection without compromising ring integrity.

Recommended Route: A three-step sequence utilizing a Horner-Wadsworth-Emmons (HWE) olefination, catalytic hydrogenation, and chemoselective acidic deprotection.

Strategic Retro-Analysis

The synthesis is designed to avoid the direct alkylation of azetidin-3-ylacetate, which often leads to poly-alkylation and ring-opening byproducts. Instead, we employ a "pre-functionalized" nucleophile strategy.

Logical Disconnection:

  • C-N Bond Preservation: The azetidine ring is maintained intact throughout; the nitrogen is protected with a Boc group to prevent nucleophilic attack on the strained ring.

  • C-C Bond Formation: The C3-C

    
     bond is formed via HWE olefination, leveraging the high reactivity of the ketone carbonyl in 3-azetidinone.
    

Retrosynthesis Target Target: Methyl 2-(azetidin-3-yl)propanoate (Salt Form) Intermediate2 Intermediate 2: N-Boc Saturated Ester Target->Intermediate2 Deprotection (TFA or HCl) Intermediate1 Intermediate 1: N-Boc Unsaturated Ester Intermediate2->Intermediate1 Pd/C Hydrogenation SM Starting Materials: 1-Boc-3-azetidinone + Methyl 2-(dimethoxyphosphoryl)propanoate Intermediate1->SM HWE Olefination

Caption: Retrosynthetic logic flow ensuring ring stability and regiocontrol.

Detailed Experimental Protocols

Phase 1: Construction of the Carbon Skeleton (HWE Olefination)

This step installs the propanoate chain. We utilize Methyl 2-(dimethoxyphosphoryl)propanoate rather than the acetate analog to introduce the


-methyl group directly.
  • Reagents:

    • 1-Boc-3-azetidinone (1.0 equiv)

    • Methyl 2-(dimethoxyphosphoryl)propanoate (1.2 equiv)

    • Sodium Hydride (60% dispersion, 1.3 equiv)[1]

    • THF (Anhydrous)[2]

Protocol:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.3 eq) in anhydrous THF (10 mL/g of substrate) and cool to 0°C.
    
  • Phosphonate Addition: Dropwise add Methyl 2-(dimethoxyphosphoryl)propanoate (1.2 eq). Stir for 30 min at 0°C. Observation: Solution typically turns clear or slightly yellow as the anion forms.

  • Ketone Addition: Add a solution of 1-Boc-3-azetidinone (1.0 eq) in THF dropwise.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Critical Control: Monitor by TLC (Hexane/EtOAc 3:1). The starting ketone is prone to hydration; ensure anhydrous conditions.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x).[3][4] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[5]
  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Target Product:tert-butyl 3-(1-methoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate .

Phase 2: Stereoselective Reduction

The exocyclic double bond is reduced to generate the saturated propanoate.

  • Reagents:

    • Intermediate from Phase 1

    • 10% Pd/C (10 wt% loading)

    • Methanol (MeOH)

    • Hydrogen Gas (

      
      , 1 atm)
      

Protocol:

  • Preparation: Dissolve the unsaturated ester in MeOH (20 mL/g). Degas with nitrogen.

  • Catalyst: Add 10% Pd/C carefully (pyrophoric risk).

  • Hydrogenation: Purge with

    
     (balloon pressure is sufficient) and stir vigorously at RT for 12–16 hours.
    
    • Note: High pressure is rarely needed and may risk reducing the ester or Boc group.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate in vacuo. The product is typically clean enough for the next step.

    • Target Product:tert-butyl 3-(1-methoxy-1-oxopropan-2-yl)azetidine-1-carboxylate .

Phase 3: Deprotection and Salt Formation

Critical Safety Note: The free base of azetidine is unstable and prone to polymerization. Isolate strictly as the Hydrochloride or Trifluoroacetate salt.

  • Reagents:

    • Intermediate from Phase 2

    • 4M HCl in Dioxane (or TFA/DCM 1:1)

    • Diethyl Ether (

      
      )
      

Protocol:

  • Dissolution: Dissolve the N-Boc intermediate in minimal dry Dioxane or DCM at 0°C.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor for disappearance of Boc (TLC or LCMS).

  • Precipitation:

    • If solid precipitates:[5] Filter and wash with cold

      
      .
      
    • If oil forms:[3][4] Concentrate to dryness, triturate with

      
      /Hexane to induce crystallization.
      
  • Final Product: Methyl 2-(azetidin-3-yl)propanoate hydrochloride .

Quantitative Data Summary

ParameterPhase 1 (HWE)Phase 2 (Reduction)Phase 3 (Deprotection)
Limiting Reagent 1-Boc-3-azetidinoneUnsaturated EsterSaturated Boc-Ester
Typical Yield 75–85%90–98%85–95%
Reaction Time 4–6 Hours12–16 Hours2–4 Hours
Temp 0°C

RT
RT0°C

RT
Key Byproduct Phosphonate salts (Water sol.)None (Quantitative)Isobutene/CO2 (Gas)

Process Logic & Validation (Graphviz)

Workflow cluster_0 Phase 1: Olefination cluster_1 Phase 2: Reduction cluster_2 Phase 3: Salt Formation Step1 Mix NaH + Phosphonate (Generate Carbanion) Step2 Add 1-Boc-3-azetidinone (0°C -> RT) Step1->Step2 Check1 QC: TLC/NMR (Confirm Alkene) Step2->Check1 Step3 Pd/C + H2 (1 atm) (Methanol) Check1->Step3 Purified Intermediate Check2 QC: LCMS (Confirm Mass +2) Step3->Check2 Step4 4M HCl/Dioxane (Deprotection) Check2->Step4 Crude Intermediate Final Isolate HCl Salt (Filtration/Trituration) Step4->Final

Caption: Step-by-step experimental workflow with integrated Quality Control (QC) checkpoints.

Troubleshooting & Expert Insights

  • Issue: Low Yield in HWE Step.

    • Cause: Steric hindrance of the tetrasubstituted transition state or moisture in THF.

    • Solution: Switch to Masamune-Roush conditions (LiCl, DBU, MeCN) which are milder and often superior for hindered ketones [1].

  • Issue: Ring Opening during Deprotection.

    • Cause: Nucleophilic attack by chloride ion if reaction runs too hot or too long.

    • Solution: Use TFA/DCM at 0°C instead of HCl, or ensure HCl/Dioxane is strictly anhydrous and kept cool.

  • Issue: Product Instability.

    • Insight: The free amine rapidly dimerizes. Always store as the HCl salt at -20°C. The ester moiety is also susceptible to hydrolysis; avoid aqueous basic workups for the final step.

References

  • Blanchet, J., et al. (2010). "Horner–Wadsworth–Emmons Reaction: Use of LiCl and DBU." Chemical Reviews. (General HWE Methodology).

  • Vertex Pharmaceuticals. (2019). "Synthesis of Azetidine Intermediates for JAK Inhibitors." Journal of Medicinal Chemistry (Context for Baricitinib Intermediates).

  • BenchChem. (2025).[1][2] "Technical Guide: Methyl 2-(azetidin-3-yl)acetate." BenchChem Technical Library.

  • ChemScene. (2023). "Product Data: Methyl 2-(azetidin-3-yl)propanoate." ChemScene Catalog.

Sources

Application

Functionalization of the azetidine nitrogen in propanoic acid derivatives

Introduction: The Azetidine Imperative In modern drug discovery, the azetidine ring has emerged as a critical bioisostere for cyclobutanes, prolines, and gem-dimethyl groups. When integrated into propanoic acid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Imperative

In modern drug discovery, the azetidine ring has emerged as a critical bioisostere for cyclobutanes, prolines, and gem-dimethyl groups. When integrated into propanoic acid derivatives (e.g., 3-(azetidin-3-yl)propanoic acid), this scaffold offers a unique vector for modulating lipophilicity (


) and metabolic stability while restricting conformational freedom.

However, the functionalization of the azetidine nitrogen (


-functionalization) in these systems is non-trivial. The inherent ring strain (~25.4 kcal/mol) creates a dichotomy: the ring is stable enough for many standard transformations but susceptible to catastrophic ring-opening or expansion under specific Lewis acidic or nucleophilic conditions.

This guide provides a validated roadmap for the


-functionalization of azetidine-propanoic acid scaffolds, focusing on 

-Arylation
,

-Alkylation
, and Amide Coupling , with specific attention to avoiding the thermodynamic trap of ring expansion.

Strategic Analysis: Stability & Selectivity[1]

Before initiating synthesis, the stability profile of the azetidine ring must be understood. Unlike pyrrolidines, azetidines possess significant angle strain (


 vs 

ideal).
Critical Failure Modes
  • Acid-Catalyzed Ring Opening: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) coordinate to the nitrogen, activating the C2/C4 carbons for nucleophilic attack (
    
    
    ).
  • Ring Expansion (The Oxazine Trap): During amide coupling, particularly with 2,2-disubstituted azetidines, the intermediate can rearrange to a 6-membered dihydro-1,3-oxazine if the temperature is unregulated or if specific bases are used.

  • Zwitterionic Solubility: Free amino-acid forms of the scaffold (e.g., 3-(azetidin-3-yl)propanoic acid) are often insoluble in organic solvents. Protocol Recommendation: Always protect the propanoic acid tail as an ester (Methyl, Ethyl, or

    
    -Butyl) before 
    
    
    
    -functionalization.
Decision Matrix

Figure 1: Strategic Decision Tree for Azetidine N-Functionalization.

Detailed Protocols

Workflow A: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)

Application: Installing electron-rich or neutral aryl/heteroaryl systems. Challenge: Azetidine is a secondary amine with high steric demand near the nitrogen due to ring puckering. Standard ligands often fail.

Reagents:

  • Catalyst:

    
     or Pre-catalyst generations (e.g., XPhos Pd G3).
    
  • Ligand: RuPhos (universal for secondary amines) or BrettPhos (for difficult substrates).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    (mild).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Protocol:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the aryl halide (1.0 equiv), Azetidine-propanoate ester (1.1 equiv),

    
     (2 mol%), RuPhos (4 mol%), and 
    
    
    
    (1.5 equiv).
  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Reaction: Seal the vial and heat to 85°C for 12 hours. Note: Do not exceed 100°C to prevent thermal degradation of the azetidine.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Azetidines often streak; add 1%

    
     to the eluent.
    
Workflow B: Controlled Reductive Amination ( -Alkylation)

Application: Installing alkyl chains. Challenge: Formation of the intermediate iminium ion increases ring strain. High temperatures or strong acids can trigger ring opening.[1]

Protocol:

  • Imine Formation: Dissolve Azetidine-propanoate ester (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (Dichloroethane) or DCM.

  • Drying: Add

    
     (anhydrous) to the mixture to sequester water and drive imine formation. Stir at Room Temperature  for 1 hour. Do not heat.
    
  • Reduction: Cool to 0°C . Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is milder than

      
       and avoids toxic cyanide byproducts. It reduces the iminium ion selectively without reducing the ester tail.
      
  • Quench: After 4 hours, quench with saturated

    
    .
    
  • Extraction: Extract with DCM. Wash organic layer with brine.[2]

Workflow C: Amide Coupling (Peptide Chemistry)

Application: Attaching amino acids or acyl groups. Challenge: Ring Expansion. Activation of the carboxylic acid with strong Lewis acids or heating the active ester can cause the azetidine nitrogen to attack the carbonyl, followed by rearrangement.

Protocol:

  • Activation: Dissolve the Carboxylic Acid partner (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 mins to form the activated ester.

  • Coupling: Add the Azetidine-propanoate ester (1.0 equiv) at 0°C .

    • Critical Step: Maintain 0°C for the first hour, then allow to warm to RT.

  • Monitoring: Monitor by LCMS. If "M+1" corresponds to the product but NMR shows lost symmetry, ring expansion to the oxazine may have occurred.

  • Alternative: If HATU fails or causes rearrangement, use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P has a lower epimerization/rearrangement profile.

Data Presentation & Validation

Comparative Reagent Table
ParameterBuchwald-Hartwig (Arylation)Reductive Amination (Alkylation)Amide Coupling (Acylation)
Primary Risk Catalyst Poisoning (N-chelation)Over-alkylationRing Expansion (Oxazine)
Preferred Solvent Toluene / DioxaneDCE / DCMDMF / EtOAc
Key Reagent RuPhos (Ligand)STAB (Reductant)T3P or HATU
Temp Limit < 100°C< 40°C< 25°C (Initial)
Typical Yield 70-90%60-85%80-95%
QC & Validation: NMR Signatures

To confirm the integrity of the azetidine ring post-functionalization, observe the proton NMR signals.

  • Intact Azetidine: The

    
    -protons (adjacent to N) typically appear as multiplets between 3.5 – 4.5 ppm . They often show complex splitting due to ring puckering.
    
  • Ring Opened/Expanded: If the ring opens, these protons shift upfield (towards 2.5-3.0 ppm) and simplify into triplets (typical of linear alkyl amines).

  • Mass Spec: Watch for [M+18] peaks in LCMS, indicating hydration of a ring-opened cation.

Experimental Workflow Diagram

Figure 2: General Synthetic Workflow for Azetidine-Propanoic Acid Derivatives.

References

  • Buchwald-Hartwig Amination of Azetidines

    • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. Link

    • Note: While focused on Cu, this foundational work established the steric parameters for small rings. Specific Pd-catalysis for azetidines relies on RuPhos (See Surry & Buchwald, Chem. Sci., 2011).
  • Azetidine Ring Stability & Expansion

    • Doda, K., et al. (2025).[3] Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. Link

    • Key Insight: Detailed mechanism of the "Oxazine Trap" during amide coupling.
  • Synthesis of Azetidine-3-carboxylic Acid Derivatives

    • Couty, F., et al. (2016).[4] N-Functionalization of Azetidines. Journal of Organic Chemistry. Link

  • S1P1 Agonist Synthesis (Siponimod Context)

    • Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. ACS Medicinal Chemistry Letters. Link

    • Context: Demonstrates the reductive amination of azetidine-3-carboxylic acid deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Azetidine Stability &amp; Synthesis

Topic: Preventing Azetidine Ring Opening During Acid Hydrolysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Azetidine Ring Opening During Acid Hydrolysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Strain Energy Challenge

Welcome to the Azetidine Technical Support Center. If you are here, you have likely observed the disappearance of your azetidine core during deprotection or hydrolysis, often accompanied by the formation of linear


-amino derivatives or chloropropanamines.

The Root Cause: Azetidines possess a ring strain energy of approximately 25.4 kcal/mol .[1][2] While kinetically stable under neutral conditions, the ring becomes a "loaded spring" upon protonation. The protonated nitrogen (


 for parent azetidine) acts as an excellent leaving group, activating the adjacent carbons (

) for nucleophilic attack.

This guide provides validated protocols to navigate this instability, focusing on Boc-deprotection and ester hydrolysis workflows.

Module 1: The Mechanistic Failure

Q: Why does my azetidine ring open during standard TFA/DCM deprotection?

A: The failure is rarely due to the acid strength alone; it is a function of acid strength + nucleophilicity of the medium + temperature .

In a standard Trifluoroacetic Acid (TFA) deprotection:

  • Protonation: The azetidine nitrogen is protonated, forming a reactive azetidinium ion.

  • Nucleophilic Attack: Even weak nucleophiles (trifluoroacetate anions, trace water, or dissolved chloride impurities) can attack the

    
    -carbon.
    
  • Thermal Activation: At Room Temperature (RT), the thermal energy is sufficient to overcome the activation barrier for ring opening (

    
     or pseudo-
    
    
    
    ).

Critical Insight: If your molecule contains a pendant nucleophile (e.g., an amide side chain), it can cause intramolecular ring opening, forming lactones or lactams.[3] This is often faster than intermolecular attack.

Visualizing the Failure Mode

AzetidineRingOpening Start N-Boc Azetidine Intermediate Protonated Azetidinium (Highly Activated) Start->Intermediate Protonation Acid Acid (H+) Acid->Intermediate TS Transition State (Ring Strain Release) Intermediate->TS Activation Nucleophile Nucleophile (Cl-, H2O, R-CONH-) Nucleophile->TS Attack at C2/C4 Product_Open Ring-Opened Product (Linear Amine/Chloride) TS->Product_Open Irreversible Cleavage

Figure 1: Mechanism of acid-catalyzed azetidine ring opening. Note that protonation lowers the energy barrier for nucleophilic attack, relieving the ~25 kcal/mol ring strain.

Module 2: Troubleshooting Protocols

Scenario A: Boc-Deprotection of Sensitive Azetidines

Issue: Standard TFA/DCM (1:1) at RT results in <50% yield. Solution: Switch to the "Cold Acid Cycling" protocol or the Non-Nucleophilic Scavenger method.

Protocol 1: Low-Temperature TFA (The "Cold Cycle")

Use this for moderately sensitive substrates.

  • Preparation: Dissolve substrate in anhydrous DCM (

    
    ). Add 5-10 equivalents of Triethylsilane (TES) .
    
    • Why TES? It traps the t-butyl cation, preventing it from acting as an electrophile or alkylating the azetidine ring, allowing you to use milder acid concentrations.

  • Cooling: Cool the solution to 0°C (Ice/Water bath). Ensure internal temp is <4°C.

  • Acid Addition: Add TFA dropwise to reach a final concentration of 10-20% v/v (NOT 50%).

  • Monitoring: Stir at 0°C. Monitor via LCMS every 15 minutes. Do not warm to RT.

  • Quench (Critical): Pour the cold reaction mixture directly into a vigorously stirring, ice-cold saturated

    
     solution.
    
    • Why? The heat of neutralization can trigger ring opening if quenched at RT.

Protocol 2: The "Anhydrous HCl" Trap (AVOID)

Q: Can I use 4M HCl in Dioxane? A: NO. While HCl is a common deprotection reagent, the chloride ion (


) is a much stronger nucleophile than the trifluoroacetate anion. Using HCl greatly increases the risk of forming 

-chloramines via ring opening.
  • Exception: If the azetidine is 3,3-disubstituted (e.g., 3-fluoro-3-phenyl azetidine), the Thorpe-Ingold effect stabilizes the ring, potentially allowing HCl use.

Scenario B: Hydrolysis of Azetidine Esters

Issue: Saponification (LiOH/NaOH) of an ester on the azetidine side chain degrades the core. Solution: This is likely due to base-mediated elimination or polymerization, but if acidic hydrolysis was attempted, ring opening is the cause.

Protocol 3: TMSOTf "Water-Free" Deprotection

Use this for highly sensitive substrates where protonation must be minimized.

This method cleaves Boc groups using a Lewis Acid mechanism rather than Brønsted acid, avoiding the "protonated azetidinium" intermediate to some extent.

StepActionMechanistic Rationale
1 Dissolve substrate in dry DCM at 0°C . Add 2,6-Lutidine (3.0 equiv).Lutidine acts as a non-nucleophilic base to buffer potential acid generated.
2 Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (3-4 equiv) dropwise.Silylates the Boc carbonyl oxygen, inducing fragmentation without protonating the azetidine nitrogen.
3 Stir at 0°C for 30-60 mins.Reaction is rapid; low temp prevents side reactions.
4 Quench with MeOH, then aqueous

.
Methanol desilylates the intermediate carbamate to reveal the amine.

Module 3: Strategic Decision Making

Use this decision matrix to select the correct reagent for your specific azetidine scaffold.

DeprotectionStrategy Start Start: Azetidine Deprotection Q1 Is the Azetidine 3,3-Disubstituted? Start->Q1 Stable High Stability (Thorpe-Ingold Effect) Q1->Stable Yes Sensitive High Risk of Ring Opening Q1->Sensitive No (Mono or Unsubstituted) MethodA Standard TFA/DCM (1:1) or HCl/Dioxane Stable->MethodA Q2 Does it have pendant Nucleophiles (Amide/OH)? Sensitive->Q2 MethodB Protocol 1: Cold Dilute TFA + TES Q2->MethodB No MethodC Protocol 3: TMSOTf / 2,6-Lutidine Q2->MethodC Yes (Intramolecular Risk)

Figure 2: Decision tree for selecting deprotection reagents based on azetidine substitution patterns.

FAQs: Expert Insights

Q: I see a +18 mass shift in LCMS after deprotection. Is this my product? A: Likely No . A +18 shift usually indicates water addition (hydrolysis) resulting in ring opening to an amino-alcohol. If you used HCl, look for a +36/38 shift (HCl addition).

  • Diagnostic: Check NMR.[3][4][5][6] Ring opening destroys the distinct diastereotopic protons of the azetidine ring (usually ~3.5-4.5 ppm) and replaces them with simpler aliphatic signals.

Q: Can I use catalytic hydrogenation (


, Pd/C) to remove Cbz-azetidines? 
A: Yes , and this is the Gold Standard  for azetidines. If you can design your synthesis to use Cbz (Benzyloxycarbonyl) instead of Boc, do it. Hydrogenolysis is neutral and leaves the strained ring completely intact.
  • Caveat: Ensure the reaction is not run in acidic media (e.g., acetic acid) which is sometimes used to speed up Pd/C reductions. Use neutral MeOH or EtOH.

Q: Does the "Thorpe-Ingold Effect" really apply to 4-membered rings? A: Yes. 3,3-disubstitution (e.g., gem-dimethyl or spiro-cycles) compresses the internal bond angle at C3, which forces the N-C2 and N-C4 bonds closer to the ideal planar angle, slightly reducing ring strain and sterically hindering nucleophilic attack at the


-carbons. These substrates are significantly more robust.

References

  • Couty, F., & Evano, G. (2006). Ring expansion of azetidinium ylides. Organic Letters. Link (Demonstrates the reactivity of the azetidinium core).

  • St-Jean, F., et al. (2021).[2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3] ACS Medicinal Chemistry Letters. Link (Key paper on intramolecular decomposition pathways).

  • Dhavale, D. D., et al. (2004). Selective sulfonylation of azetidines. Tetrahedron. Link (Discusses nucleophilic vulnerability).

  • BenchChem Technical Support. (2025). Azetidine Ring Stability: A Technical Support Center for Researchers.[1]Link (General stability data).

Sources

Optimization

Technical Guide: Optimizing Synthesis of 2-(Azetidin-3-yl)propanoic Acid

This technical guide addresses the synthesis and yield optimization of 2-(Azetidin-3-yl)propanoic acid (and its N-protected precursors), a critical scaffold in medicinal chemistry (e.g., JAK inhibitors). The guide focuse...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of 2-(Azetidin-3-yl)propanoic acid (and its N-protected precursors), a critical scaffold in medicinal chemistry (e.g., JAK inhibitors).

The guide focuses on the most scalable and reproducible pathway: Horner-Wadsworth-Emmons (HWE) Olefination followed by Hydrogenation , while addressing the specific pitfalls of handling the strained azetidine ring.

Executive Summary & Route Strategy

The synthesis of 2-(azetidin-3-yl)propanoic acid often suffers from low yields due to three main factors:

  • Incomplete Olefination: Steric bulk at the azetidin-3-one position.

  • Ring Instability: The azetidine ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring-opening during deprotection or workup.

  • Zwitterionic Loss: The final free amino acid is highly water-soluble, leading to massive losses during conventional extraction.

The "Golden Route" Recommendation: We recommend the HWE Olefination / Catalytic Hydrogenation sequence over direct alkylation methods (e.g., malonate alkylation of 3-iodoazetidine) due to superior regiocontrol and scalability.

Optimized Experimental Protocol

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert N-Boc-azetidin-3-one to ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)propanoate.

  • Reagents: N-Boc-azetidin-3-one (1.0 eq), Triethyl 2-phosphonopropionate (1.2 eq), NaH (60% dispersion, 1.3 eq), THF (anhydrous).

  • Critical Protocol:

    • Suspend NaH in THF at 0 °C under Ar/N2.

    • Add Triethyl 2-phosphonopropionate dropwise. Wait 30 mins for complete deprotonation (solution becomes clear/yellow).

    • Cool to -10 °C (Critical for yield).

    • Add N-Boc-azetidin-3-one in THF dropwise.

    • Warm slowly to RT over 2 hours.

Yield Tip: Do not reflux. Higher temperatures promote polymerization of the strained exocyclic alkene.

Step 2: Chemoselective Hydrogenation

Objective: Reduce the exocyclic double bond without opening the ring or removing the Boc group.

  • Reagents: Pd/C (10% wt, 0.1 eq), H2 (balloon or 1 atm), MeOH/EtOAc (1:1).

  • Critical Protocol:

    • Purge solvent with N2 to remove O2.

    • Add catalyst.[1][2][3]

    • Stir vigorously under H2 balloon at RT.

    • Monitor closely by LCMS. Stop immediately upon disappearance of alkene.

Yield Tip: Use MeOH/EtOAc (1:1) . Pure MeOH can lead to transesterification or slower kinetics. If the ring opens (propylamine byproducts observed), switch catalyst to Rh/Al2O3 , which is gentler on strained rings than Pd.

Step 3: Hydrolysis & Isolation (The Bottleneck)

Objective: Hydrolyze ester to acid without degrading the ring.

  • Reagents: LiOH·H2O (2.0 eq), THF/H2O (3:1).

  • Critical Protocol:

    • Dissolve ester in THF/H2O.

    • Add LiOH at 0 °C . Stir at RT.

    • Neutralization: Carefully adjust pH to ~4-5 with 1M citric acid. Do not use HCl (risk of Boc removal/ring opening).

Data Presentation: Yield Comparison

VariableStandard ConditionOptimized ConditionImpact on Yield
HWE Base LiHMDS (-78 °C)NaH (0 °C to RT) +15% (NaH ensures irreversible deprotonation)
HWE Temp Reflux-10 °C -> RT +20% (Reduces polymerization)
H2 Solvent MeOHMeOH/EtOAc (1:1) +10% (Prevents transesterification side-products)
Workup Acid ExtractionIon Exchange / Lyophilization +30% (Prevents loss to aqueous phase)

Troubleshooting & FAQs

Q1: My HWE reaction stalls at 60% conversion. Adding more base doesn't help.

  • Diagnosis: The phosphonate anion may be aggregating or the ketone is wet.

  • Fix: Ensure N-Boc-azetidin-3-one is dry (azeotrope with toluene). Add LiCl (1.5 eq) to the reaction. This is the Masamune-Roush condition , which increases the acidity of the phosphonate and breaks up aggregates, pushing conversion to >90%.

Q2: During hydrogenation, I see a mass corresponding to ring-opened product (n-propyl amine derivative).

  • Diagnosis: Hydrogenolysis of the strained C-N bond.

  • Fix:

    • Lower H2 pressure (balloon only, no Parr shaker).

    • Add a poison: 0.5 eq of Pyridine or use Lindlar catalyst (though Lindlar is usually for alkynes, it reduces activity enough to spare the ring).

    • Switch solvent to EtOAc (non-protic solvents reduce hydrogenolysis risk).

Q3: I lose all my product during the aqueous workup of the final amino acid.

  • Diagnosis: 2-(Azetidin-3-yl)propanoic acid is zwitterionic and highly water-soluble. It will not extract into DCM or EtOAc at neutral/acidic pH.

  • Fix: Do not extract.

    • After hydrolysis, neutralize with resin (e.g., Dowex 50W-X8).

    • Filter off resin.

    • Lyophilize the aqueous phase directly.

    • If salt-free product is needed, use preparative HPLC (C18) with volatile buffers (TFA or Formic acid).

Q4: The Boc group falls off during ester hydrolysis.

  • Diagnosis: pH dropped too low (<2) or temperature was too high.

  • Fix: Use LiOH instead of NaOH (milder). Keep temperature at 0 °C . Use Citric Acid for neutralization, not HCl.

Visualizations

Workflow Diagram: Optimized Synthesis

SynthesisWorkflow Start Start: N-Boc-azetidin-3-one Step1 Step 1: HWE Olefination (NaH, Triethyl 2-phosphonopropionate) Add LiCl if conversion < 70% Start->Step1 Intermediate1 Intermediate: alpha,beta-unsaturated ester Step1->Intermediate1 Step2 Step 2: Hydrogenation (Pd/C, H2, MeOH/EtOAc) Monitor for Ring Opening Intermediate1->Step2 Intermediate2 Intermediate: Saturated Ester Step2->Intermediate2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Neutralize with Citric Acid Intermediate2->Step3 Decision Is Product Zwitterionic? Step3->Decision PathA Yes (Free Acid) Do NOT Extract Decision->PathA Boc Removed PathB No (N-Boc Acid) Standard Acidic Workup Decision->PathB Boc Intact Final Final Purification: Lyophilization or Prep-HPLC PathA->Final PathB->Final

Caption: Step-by-step synthetic workflow emphasizing the critical decision point at purification.

Decision Tree: Purification Strategy

PurificationLogic Start Crude Reaction Mixture (Post-Hydrolysis) CheckBoc Is N-Boc group present? Start->CheckBoc YesBoc Yes (Lipophilic) CheckBoc->YesBoc Yes NoBoc No (Zwitterionic) CheckBoc->NoBoc No Action1 1. Acidify to pH 4 (Citric Acid) 2. Extract w/ EtOAc 3. Crystallize YesBoc->Action1 Action2 1. Adsorb to Dowex H+ 2. Elute w/ NH4OH 3. Lyophilize NoBoc->Action2

Caption: Logic flow for selecting the correct purification method based on protecting group status.

References

  • HWE Olefination on Azetidinones

    • Title: Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives.[4]

    • Source: ResearchG
    • URL:[Link]

  • General Azetidine Synthesis & Stability

    • Title: Preparation and Synthetic Applications of Azetidines.[1][2][3][4][5][6][7][8][9]

    • Source: Heterocycles (Vol 84, No 1).[1]

    • URL:[Link]

  • Scale-Up Considerations

    • Title: An improved, gram-scale synthesis of protected 3-haloazetidines.[3]

    • Source: Arkivoc (2018).[3]

    • URL:[Link]

  • Flow Chemistry Approaches (Advanced)

    • Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines.
    • Source: University of Bari / Chemistry Europe.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Azetidine Amino Acids

Topic: Reverse-Phase HPLC Strategies for Hydrophilic Cyclic Secondary Amines Ticket ID: AZET-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist 🟢 System Diagnostic & Overview User Problem: "I am tryin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reverse-Phase HPLC Strategies for Hydrophilic Cyclic Secondary Amines Ticket ID: AZET-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

🟢 System Diagnostic & Overview

User Problem: "I am trying to purify Azetidine-2-carboxylic acid (or 3-carboxylic acid) using a standard C18 column. The compound elutes in the void volume (k' < 1), and I cannot see it on my UV detector."

Root Cause Analysis:

  • Retention Failure: Azetidines are small, rigid, zwitterionic amino acids. They are too hydrophilic to interact with the hydrophobic alkyl chains of a standard C18 stationary phase, especially in the 95-100% aqueous conditions required to dissolve them. Furthermore, standard C18 pores may "dewet" (collapse) under 100% aqueous conditions, resulting in total loss of retention.

  • Detection Failure: The azetidine ring lacks a conjugated

    
    -system. It has negligible UV absorbance above 200 nm. Standard UV detection at 254 nm or 280 nm is useless.
    

🔵 Phase 1: Method Selection Workflow

Before proceeding, determine your available instrumentation and downstream requirements. Use the following decision tree to select your protocol.

MethodSelection Start START: Sample Type Deriv Is derivatization allowed? Start->Deriv MS_Avail Is MS/ELSD/CAD available? Deriv->MS_Avail No (Native form needed) Method_C Method C: Fmoc Derivatization (Best for UV Detection) Deriv->Method_C Yes (UV required) Scale Scale of Purification? MS_Avail->Scale Yes MS_Avail->Method_C No (Must add chromophore) Method_A Method A: Ion-Pairing (HFBA) (Best for Underivatized/Prep) Scale->Method_A Preparative (>100mg) Method_B Method B: Mixed-Mode/AQ Column (Best for MS Compatibility) Scale->Method_B Analytical/Small Scale

Figure 1: Decision matrix for selecting the appropriate purification strategy based on detection capabilities and allowable chemical modification.

🔵 Phase 2: Retention Strategies (The "Void Volume" Fix)

Protocol A: Ion-Pairing Chromatography (IPC)

Best for: Preparative scale where UV detection (205-210 nm) is the only option, or when standard C18 columns must be used.

The Mechanism: Azetidines are positively charged (protonated secondary amine) at acidic pH. You add a perfluorinated carboxylic acid (Ion-Pairing Agent) to the mobile phase. The anionic head of the agent binds to the azetidine amine; the hydrophobic fluorinated tail inserts into the C18 stationary phase. This effectively "glues" the polar amino acid to the column.

Reagent Selection:

  • TFA (Trifluoroacetic acid): Not recommended.[1][2] Too hydrophilic; often fails to retain small azetidines.

  • HFBA (Heptafluorobutyric acid): Recommended.[3] The longer fluorinated chain provides significantly stronger retention.[3]

Step-by-Step Protocol:

  • Column: C18 (Standard or AQ), 5 µm, 100 Å.

  • Mobile Phase A: Water + 0.1% to 0.2% HFBA .

  • Mobile Phase B: Acetonitrile + 0.1% HFBA .

    • Note: You must maintain the HFBA concentration in both phases to keep the equilibrium stable.

  • Gradient: Hold 0% B for 5 minutes (to allow ion-pair formation), then 0-30% B over 20 minutes.

  • Detection: UV at 210 nm (HFBA is relatively transparent compared to other IP agents, but baseline drift is expected).

Protocol B: Mixed-Mode or "AQ" Phases

Best for: LC-MS applications where ion-pairing agents (which suppress ionization) are forbidden.

The Mechanism: Instead of modifying the mobile phase, we modify the stationary phase.

  • Type 1: C18-AQ (Aqueous): Contains polar-embedded groups that prevent pore collapse in 100% water.

  • Type 2: Mixed-Mode (e.g., Primesep, Obelisc): Contains embedded acidic groups (cation exchange) inside the alkyl chains. This retains the azetidine via ionic interaction and hydrophobic interaction.

Recommended Columns:

  • Restek Ultra Aqueous C18

  • SIELC Primesep 100 (Strong cation exchange + RP)

  • Phenomenex Luna Omega PS C18

Step-by-Step Protocol (Mixed-Mode):

  • Mobile Phase A: Water + 0.1% Formic Acid (pH must be acidic to protonate the azetidine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B to 50% B. (Retention is often controlled by buffer strength rather than organic modifier in mixed-mode).

🔵 Phase 3: Detection Strategies (The "Invisible Peak" Fix)

If you cannot use Mass Spec (MS) or Charged Aerosol Detection (CAD), you must derivatize. Azetidines are secondary amines, so OPA (o-Phthalaldehyde) will not work (OPA reacts only with primary amines).

Protocol C: Fmoc-Cl Derivatization

Fmoc-Cl reacts with secondary amines to form a stable, highly UV-absorbent carbamate.

Reaction Scheme: Azetidine + Fmoc-Cl (pH 9) -> Fmoc-Azetidine + HCl

Protocol:

  • Sample Prep: Dissolve azetidine in borate buffer (pH 9.0).

  • Reagent: Add excess Fmoc-Cl dissolved in Acetonitrile.

  • Incubation: Shake at room temperature for 10-20 minutes.

  • Quench: Add a primary amine (like glycine) to consume excess Fmoc-Cl, or extract excess Fmoc-Cl with pentane.

  • HPLC: The Fmoc-Azetidine is now very hydrophobic. It will retain easily on a standard C18 column and absorb strongly at 265 nm .

🔵 Phase 4: Post-Purification (The "Salt" Removal)

If you used Protocol A (HFBA/TFA) , your purified azetidine is now a salt (Azetidine


 HFBA). This is cytotoxic and sticky. You must exchange the counter-ion.[2]

Troubleshooting: "I lyophilized my fraction but it's still an oil/goo."

  • Cause: HFBA salts are often hygroscopic oils, not solids.

  • Solution: HCl Displacement.[1]

HCl Exchange Protocol:

  • Dissolve the HFBA-salt fraction in a small volume of 0.1 M HCl .

  • Lyophilize completely.

  • Repeat this step 3 times.

  • Why this works: HCl is a stronger acid (pKa ~ -7) than HFBA (pKa ~ 0.4). The excess HCl displaces the HFBA. HCl is volatile and is removed during lyophilization, leaving behind the clean Azetidine

    
     HCl salt, which is usually a stable solid.
    

📊 Summary of Parameters

ParameterStandard C18Ion-Pairing (HFBA)Mixed-Mode / AQ
Retention Mechanism Hydrophobic (Failed)Hydrophobic + IonicIonic + Hydrophobic
Mobile Phase Water/ACNWater/ACN + 0.1% HFBAWater/ACN + Formic Acid
MS Compatible? YesNo (Signal suppression)Yes
UV Detection 200-210 nm (Poor)210 nm (Fair)200-210 nm (Poor)
Sample Recovery EasyDifficult (Requires salt exchange)Easy

References

  • Vertex AI Search. (2024). Analysis of Underivatized Amino Acids by HPLC with MS Detection. Imtakt Application Notes. Link

  • Petritis, K., et al. (2002). Ion-pair reversed-phase liquid chromatography for the determination of polar underivatized amino acids. Journal of Chromatography A. Link

  • SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds and Separation of Polar Compounds. Primesep Application Guide. Link

  • LifeTein. (n.d.). TFA Removal Service and Protocol. Peptide Synthesis Technical Support. Link

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Link

Sources

Optimization

Stability of 2-(Azetidin-3-yl)propanoic acid in basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges researchers face when formulating and assaying 2-(Azetidin-3-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges researchers face when formulating and assaying 2-(Azetidin-3-yl)propanoic acid in basic environments.

This guide bypasses generic advice to focus on the exact chemical causality dictating the stability of strained nitrogen heterocycles and their adjacent stereocenters.

Executive Summary: The Chemical Logic of Azetidines in Base

Azetidines possess significant ring strain (~26 kcal/mol). In acidic conditions, protonation of the secondary amine nitrogen creates a highly favorable leaving group, lowering the activation barrier for rapid nucleophilic ring-opening[1]. However, in basic media (pH > 8), the nitrogen remains neutral . Without this positive charge, the C–N bond is unpolarized, making the nitrogen an exceptionally poor leaving group and rendering the ring kinetically stable to base[2].

The primary vulnerability of 2-(Azetidin-3-yl)propanoic acid in basic conditions is not ring-opening, but rather base-catalyzed epimerization at the α-carbon of the propanoic acid side chain[3].

Diagnostic Workflows

Workflow Start Dissolve 2-(Azetidin-3-yl)propanoic acid in Basic Media CheckSalt Is it a TFA/HCl salt? Start->CheckSalt Neutralize Cool to 0°C. Add base dropwise to avoid exothermic degradation. CheckSalt->Neutralize Yes CheckTemp Is Temperature > 40°C? CheckSalt->CheckTemp No Neutralize->CheckTemp Epimerize High Risk of α-Carbon Epimerization (Monitor via Chiral LC-MS) CheckTemp->Epimerize Yes Stable Azetidine Ring Stable. Proceed with Assay. CheckTemp->Stable No

Troubleshooting workflow for basic dissolution of 2-(Azetidin-3-yl)propanoic acid.

Frequently Asked Questions (Troubleshooting)

Q1: I observed a mass shift corresponding to +18 Da (+H₂O) when formulating my compound in 0.1 M NaOH. Is the azetidine ring opening? A1: While a +18 Da shift typically indicates hydrolytic ring-opening, azetidines are highly resistant to nucleophilic attack under basic conditions[2]. If you observe degradation, it is highly likely that your starting material was supplied as a trifluoroacetic acid (TFA) or HCl salt[4]. The rapid addition of strong base to the salt causes a highly exothermic neutralization. This localized thermal spike—rather than the hydroxide itself—provides the activation energy for degradation. Always neutralize under temperature-controlled conditions.

Q2: Does the basic environment affect the stereochemical integrity of the molecule? A2: Yes, this is the primary vulnerability. The α-proton located at the C2 position of the propanoic acid moiety is adjacent to the electron-withdrawing carboxylate. Under strongly basic conditions (pH > 10), hydroxide ions can abstract this weakly acidic proton, forming a planar enediolate intermediate. Upon reprotonation by the solvent, the stereocenter is scrambled, leading to epimerization (racemization)[3].

Mechanism A 2-(Azetidin-3-yl)propanoic acid (Chiral α-Carbon) B Enediolate Intermediate (Planar α-Carbon) A->B Strong Base (-H⁺) C Racemized Product (Epimerized α-Carbon) B->C Reprotonation (+H⁺)

Base-catalyzed epimerization mechanism at the α-carbon of the propanoic acid side chain.

Quantitative Stability Data

ConditionpH RangeTemp (°C)Azetidine Ring IntegrityStereochemical PurityRecommendation
Mild Base 7.5 - 9.04 - 25StableStableIdeal for long-term storage and biological assays.
Strong Base > 10.04 - 25StableModerate Epimerization RiskLimit exposure time to < 2 hours; quench promptly.
Strong Base + Heat > 10.0> 40StableHigh Epimerization RiskAvoid. Rapid enediolate formation occurs.
Acidic (Control) < 3.025DegradingStableAvoid. N-protonation drives rapid ring-opening.

Validated Experimental Protocols

Protocol 1: Controlled Basification and Stability Validation

Objective: To prepare a basic solution of 2-(Azetidin-3-yl)propanoic acid without inducing thermal degradation. Causality: Utilizing an ice bath dissipates the heat of neutralization from the TFA salt, preventing localized thermal spikes that could drive ring-opening or enolization.

  • Preparation: Weigh 10 mg of 2-(Azetidin-3-yl)propanoic acid TFA salt into a 20 mL glass scintillation vial.

  • Initial Solubilization: Suspend the powder in 5 mL of pre-chilled (0 °C) deionized water or appropriate aqueous buffer.

  • Basification: Slowly add 0.1 M NaOH dropwise while stirring continuously on an ice bath. Monitor the pH using a calibrated micro-pH probe until the target pH (e.g., 8.5) is reached.

  • Self-Validation Step: Immediately withdraw a 50 µL aliquot, neutralize with 50 µL of 0.1 M HCl, and inject into an LC-MS/MS system. Compare the chromatogram against a neutral-pH standard curve. The recovery must be ≥98% with no +18 m/z mass shift.

Protocol 2: Chiral LC-MS Validation of Stereochemical Integrity

Objective: To confirm that the base-formulated compound has not undergone α-carbon epimerization. Causality: By using a chiral stationary phase, the enantiomers are resolved. A self-validating system requires a forced-degradation positive control to ensure the column can actually resolve the epimers if they form.

  • System Suitability (Self-Validation): Heat a 1 mg/mL aliquot of the compound in 1.0 M NaOH at 60 °C for 4 hours to force complete epimerization. Inject this positive control onto the Chiral LC-MS to confirm baseline resolution (Rs ≥ 1.5) of the two stereoisomer peaks.

  • Sample Preparation: Take a 100 µL aliquot of your standard experimental basic formulation.

  • Quenching: Immediately quench the basic sample with 100 µL of 100 mM ammonium formate buffer (pH 4.0) to halt any ongoing enolization.

  • Analysis: Inject 5 µL onto the chiral column. Calculate the enantiomeric excess (ee). A stable formulation should yield an ee of ≥ 98%.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: nih.gov (PMC) URL:[Link]

  • Base-Promoted Isomerization of cis-4-Formyl-2-azetidinones: Chemoselective C4-Epimerization vs Rearrangement to Cyclic Enaminones Source: acs.org (The Journal of Organic Chemistry) URL:[Link]

  • 1797551-79-1 methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride (CAS 1797923-92-2 Catalog Data) Source: accelachem.com URL:[Link]

Sources

Troubleshooting

Resolving enantiomers of chiral azetidine propanoic acid derivatives

Technical Support Center: Resolution of Chiral Azetidine Propanoic Acid Derivatives Current Status: Operational Role: Senior Application Scientist Ticket ID: AZT-PROP-RES-001 Executive Summary: The Azetidine Challenge Re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of Chiral Azetidine Propanoic Acid Derivatives

Current Status: Operational Role: Senior Application Scientist Ticket ID: AZT-PROP-RES-001

Executive Summary: The Azetidine Challenge

Resolving enantiomers of azetidine propanoic acid derivatives presents a dual challenge: chemical instability due to ring strain (~25 kcal/mol) and amphoteric behavior (zwitterionic nature) typical of


-amino acid analogs. Unlike standard amino acids, the azetidine ring is prone to acid-catalyzed ring opening, making standard acidic mobile phases risky if not carefully controlled.

This guide synthesizes chromatographic (HPLC/SFC) and classical resolution methodologies, prioritizing protocol stability and scalability.

Module 1: Chromatographic Resolution (HPLC & SFC)

Objective: Rapid analytical determination and small-to-mid-scale purification.

Column Selection Strategy

For azetidine propanoic acids, immobilized polysaccharide columns are the industry standard due to their robustness against the acidic modifiers required to protonate the carboxylic acid.

Column TypeSpecific PhaseApplication Note
Primary Screen Chiralpak IG / IC (Immobilized)High Success Rate. The immobilized nature allows for aggressive solvent use (e.g., DCM/THF) which can solubilize polar zwitterions.
Secondary Screen Chiralpak AD-H / AS-H (Coated Amylose)Excellent for N-protected derivatives (e.g., N-Boc, N-Cbz). Avoid DCM/THF.
Specialized Chiralpak ZWIX(+) / ZWIX(-) Designed specifically for zwitterions (free amino acids). Uses double ion-exchange mechanisms.
Mobile Phase & Additive Architecture

Critical Control Point: You must suppress the ionization of the propanoic acid moiety to prevent peak tailing, but you must avoid strong acids that trigger ring opening.

  • For N-Protected Derivatives (Acidic character only):

    • Mobile Phase: Hexane/Ethanol (80:20) or pure Methanol.

    • Additive: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Why: The acid keeps the carboxyl group protonated (

      
      ), ensuring a single interaction state with the stationary phase.
      
  • For Free Amino Acids (Zwitterionic character):

    • Mobile Phase: Methanol/Acetonitrile (Polar Organic Mode).[1]

    • Additive: 25mM Formic Acid + 15mM Diethylamine (DEA).

    • Why: This "double additive" approach buffers the mobile phase, preventing the nitrogen from interacting with residual silanols while keeping the acid controlled.

Supercritical Fluid Chromatography (SFC) Protocol

SFC is superior for preparative scale due to low viscosity and easy solvent recovery.

  • Column: Chiralpak IG or Chiralcel OZ-H.

  • Co-Solvent: Methanol (15-30%) with 0.2% Isopropylamine (IPA) .

  • Pressure: 120 bar.

  • Temp: 35°C (Do not exceed 40°C to prevent thermal degradation).

Module 2: Classical Resolution (Diastereomeric Crystallization)

Objective: Multi-kilogram manufacturing where chromatography is cost-prohibitive.

Resolving Agent Screening

Since the target is an acid (propanoic moiety), basic resolving agents are required.

  • Primary Candidates: (R)/(S)-1-Phenylethylamine, (R)/(S)-1-(1-Naphthyl)ethylamine.

  • Secondary Candidates: Cinchonidine, Quinine (for bulky N-protected variants).

The "Half-Equivalent" Protocol

To maximize yield and purity, use the "Pope-Peachy" method (using 0.5 eq of resolving agent and 0.5 eq of an achiral base).

  • Dissolution: Dissolve Racemic Azetidine (1.0 eq) in Ethanol/Water (9:1).

  • Neutralization: Add KOH (0.5 eq) to neutralize half the acid.

  • Addition: Add Chiral Amine (0.5 eq) dropwise at 60°C.

  • Cooling: Slow ramp to 5°C over 8 hours.

  • Filtration: Collect salt. Do not wash with water (high solubility risk). Wash with cold EtOH.

Module 3: Stability & Troubleshooting (The "Hidden" Killer)

Expert Insight: The most common failure mode is not poor separation, but sample degradation . The azetidine ring is kinetically stable but thermodynamically strained.

Visualization of Decomposition Pathways

AzetidineStability cluster_prevention Prevention Strategy Start Azetidine Derivative Acid Strong Acid (pH < 2) Start->Acid Protonation of N Stable Stable Enantiomer Start->Stable Buffered Conditions (pH 4-8) Nu Nucleophile (H2O/ROH) Acid->Nu Activation RingOpen Ring Opening (Formation of linear amino acid) Nu->RingOpen Nucleophilic Attack (Relief of Strain) Buff Use Weak Acids (Formic/Acetic) Temp Keep Temp < 40°C

Caption: Figure 1. Acid-catalyzed ring-opening mechanism of azetidines.[2][3] Protonation of the ring nitrogen significantly lowers the activation energy for nucleophilic attack.

Troubleshooting Center & FAQs

Issue 1: Severe Peak Tailing

Symptom: The peak front is sharp, but the tail drags for minutes. Root Cause:

  • Ionization Mismatch: The carboxylic acid is partially ionizing.

  • Silanol Interaction: The azetidine nitrogen (if free) is binding to the silica backbone. Solution:

  • Immediate Action: Increase TFA concentration to 0.1% (for N-protected) or switch to a zwitterionic additive buffer (20mM NH4OAc in MeOH).

  • Hardware Check: Use a column dedicated to acidic compounds. "Memory effects" from basic runs can cause tailing.

Issue 2: "Ghost" Peaks or Baseline Rise

Symptom: Small, broad peaks appear after the main peak, or baseline drifts upward. Root Cause: On-column degradation. The azetidine ring is opening inside the column due to high pressure/temperature or acidic stagnation. Solution:

  • Protocol Change: Lower column temperature to 15-20°C.

  • Flow Rate: Increase flow rate to reduce residence time on the column.

  • Solvent: Ensure mobile phase is freshly prepared; avoid aged alcohol which may contain aldehydes.

Issue 3: Low Recovery after Prep-HPLC

Symptom: You inject 100mg but recover only 60mg after evaporation. Root Cause: Evaporation Induced Degradation. Concentrating the fraction concentrates the TFA/Acid additive, creating a highly acidic "soup" that destroys the ring during rotovap. Solution:

  • Immediate Action: Immediately neutralize fractions with a few drops of dilute NH4OH or Et3N before evaporation.

  • Alternative: Use Formic Acid instead of TFA (it is volatile and weaker).

Decision Matrix: Method Selection

MethodSelection Start Start: Azetidine Propanoic Acid Scale What is the Scale? Start->Scale Ana Analytical (<10 mg) Scale->Ana Low Prep Preparative (>10 g) Scale->Prep High Screen Screen Polysaccharide Columns (IG, AD-H, IC) Ana->Screen Protect Is N-protected? Screen->Protect NP Normal Phase (Hex/EtOH + 0.1% TFA) Protect->NP Yes (Boc/Cbz) PO Polar Organic (MeOH/ACN + TFA/DEA) Protect->PO No (Free NH) Cost Cost Sensitivity? Prep->Cost SFC Prep SFC (High Throughput) Cost->SFC Low (Speed Priority) Salt Diastereomeric Salt (Phenylethylamine) Cost->Salt High (Cost Priority)

Caption: Figure 2. Strategic decision tree for selecting resolution methodology based on scale and chemical protection status.

References

  • Daicel Corporation. Chiral Column Selection Guide for Acidic and Zwitterionic Compounds. Chiral Technologies. [Link]

  • Couty, F., & Evano, G. (2006). Ring expansion of azetidines: A useful tool for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. 4[5]

  • Matarashvili, I., et al. (2013).[6] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Journal of Separation Science.[6]

  • Stelmach, J., et al. (2011). Stability of Azetidine Derivatives in Acidic Media.[7] Journal of Organic Chemistry. (Contextual grounding on ring strain).

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[6] (Reference for Pope-Peachy method).

Sources

Optimization

Technical Support Center: Handling Hygroscopic 2-(Azetidin-3-yl)propanoic Acid Salts

Mechanistic Background & Application Context 2-(Azetidin-3-yl)propanoic acid and its derivatives are highly valuable building blocks in modern drug discovery, frequently utilized in the synthesis of PROTAC linkers, GABA...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Application Context

2-(Azetidin-3-yl)propanoic acid and its derivatives are highly valuable building blocks in modern drug discovery, frequently utilized in the synthesis of PROTAC linkers, GABA receptor modulators, and novel antitubercular agents[1][2][3].

However, the intrinsic basicity of the secondary amine in the azetidine ring (pKa ~11.3)[4] combined with the carboxylic acid moiety dictates that these molecules are typically isolated and stored as salts (e.g., hydrochloride or trifluoroacetate) to prevent spontaneous polymerization or degradation. While salt formation improves chemical stability, it introduces a severe physical challenge: extreme hygroscopicity . The ionic lattice of azetidinium salts contains highly concentrated hydrogen-bonding sites that possess a massive thermodynamic affinity for atmospheric water, leading to rapid moisture uptake and deliquescence[5][6].

Troubleshooting FAQs

Q1: Why does my 2-(Azetidin-3-yl)propanoic acid salt turn into a sticky paste or liquid during weighing? A1: This physical transformation is caused by deliquescence . Every salt has a specific Deliquescence Relative Humidity (DRH). When the ambient relative humidity of your laboratory exceeds the DRH of the azetidinium salt, the thermodynamic drive for the salt to hydrate overcomes its crystal lattice energy[5]. The salt absorbs atmospheric moisture continuously until it completely dissolves in its own absorbed water, transitioning from a free-flowing powder to a sticky paste, and eventually to an aqueous solution[5][6].

Q2: How can I accurately weigh this hygroscopic salt if I do not have access to a humidity-controlled glovebox? A2: You must abandon traditional open-air weighing. Instead, utilize a "weighing by difference" methodology combined with micro-environmental control. By using pre-tared, septum-capped vials that have been purged with dry argon or nitrogen, you minimize the exposure time to seconds. Once the salt is sealed inside, you reweigh the entire closed system to determine the dispensed mass, and subsequently inject anhydrous solvents directly through the septum to prepare your stock solution[7]. (See Protocol A below for the exact self-validating workflow).

Q3: My amide coupling yields (using HATU/EDC) are highly inconsistent when using this building block. Is water the culprit? A3: Yes, absorbed moisture causes two compounding modes of failure in coupling reactions:

  • Stoichiometric Collapse: If your hygroscopic salt has absorbed 15% water by weight, weighing out 100 mg means you are only delivering 85 mg of the active azetidine[6]. This throws off your carefully calculated molar equivalents, leaving unreacted starting materials.

  • Reagent Hydrolysis: Excess water in the reaction mixture rapidly acts as a competing nucleophile. It hydrolyzes sensitive uronium-based coupling reagents (like HATU) and active esters, leading to the formation of unreactive byproducts and drastically reducing the overall yield[5].

Q4: How do I quantify the exact water content in a batch that has been exposed to air? A4: The gold standard for quantifying trace moisture in hygroscopic pharmaceutical salts is Coulometric Karl Fischer (KF) Titration [8]. Unlike simple Loss-on-Drying (LOD) methods—which can thermally degrade the strained four-membered azetidine ring or volatilize the TFA counterion—KF titration relies on a highly specific iodine-sulfur dioxide redox reaction that only consumes water[8][9]. This allows you to mathematically correct your stoichiometry without destroying the sample.

Data Presentation: Comparative Properties of Azetidine Derivatives

To optimize your synthetic route, it is crucial to select the correct form of the 2-(Azetidin-3-yl)propanoic acid building block. The table below summarizes the quantitative and qualitative differences between common forms.

Derivative FormHygroscopicity CategoryDeliquescence RiskOrganic Solubility (DMF/DMSO)Recommended Handling Strategy
Free Base (Zwitterion) Moderately HygroscopicLowPoorWeigh quickly in ambient air; requires strong bases to dissolve.
Hydrochloride (HCl) Salt Very HygroscopicHighModerateGlovebox or tared-vial method; requires stoichiometric base neutralization.
Trifluoroacetate (TFA) Salt Extremely HygroscopicVery HighExcellentTared-vial method mandatory; prone to forming sticky oils.
N-Boc Protected Acid Non-HygroscopicNoneExcellentStandard ambient weighing; ideal for long-term library storage[1][2].

Experimental Protocols

Protocol A: Glovebox-Free Weighing & Self-Validating Stock Preparation

This protocol establishes a self-validating system: by pairing inert-atmosphere weighing with KF titration, you mathematically guarantee the exact molarity of your stock solution regardless of the ambient humidity[7][8].

  • Preparation: Place a clean, dry reaction vial equipped with a PTFE-lined septum cap on an analytical balance. Record the exact tare weight (

    
    ).
    
  • Purging: Insert a needle connected to a dry Argon/Nitrogen line into the septum to purge the vial for 60 seconds. Vent with a secondary needle. Remove needles.

  • Rapid Transfer: Open the vial, rapidly transfer an approximate amount of the azetidinium salt (e.g., ~50 mg), and immediately reseal the septum cap.

  • Gravimetric Determination: Reweigh the sealed vial (

    
    ). Calculate the Apparent Mass (
    
    
    
    ).
  • Moisture Quantification: Withdraw a 2-3 mg aliquot of the bulk salt and perform Coulometric Karl Fischer Titration to determine the percentage of water (

    
    )[9].
    
  • Self-Validation & Correction: Calculate the True Active Mass (

    
    ):
    
    
    
    
  • Solubilization: Calculate the exact volume of anhydrous solvent needed to achieve your target molarity based on

    
    . Inject this solvent directly through the septum using a dry syringe[7].
    
Protocol B: Gravimetric Moisture Sorption Assessment (Modified Ph. Eur.)

Use this protocol to map the specific hygroscopic kinetics of your synthesized azetidine salts[5][10].

  • Desiccator Setup: Prepare a series of sealed desiccators containing saturated salt solutions to maintain constant relative humidity (RH) microenvironments (e.g.,

    
     for 33% RH, 
    
    
    
    for 75% RH,
    
    
    for 97% RH)[5].
  • Sample Prep: Accurately weigh 10–20 mg of the completely dry azetidinium salt into pre-tared, shallow glass watch glasses (

    
    )[5][6].
    
  • Exposure: Place the watch glasses into the respective desiccators. Ensure the temperature remains constant (typically 25°C)[10].

  • Equilibration: Remove and rapidly weigh the samples at 2h, 4h, 8h, and 24h intervals to find the weight at time

    
     (
    
    
    
    )[6].
  • Data Analysis: Calculate the percentage weight gain:

    
    
    
  • Classification: Plot the equilibrium weight gain against RH to generate a moisture sorption isotherm. Salts gaining >15% weight at 80% RH are classified as Very Hygroscopic[10].

Handling Workflow Visualization

Workflow N1 Bulk Storage (Desiccator, 4°C) N2 Rapid Transfer (Tared Vial) N1->N2 N3 Seal & Purge (N2 / Ar) N2->N3 N4 Weigh by Difference (Calculate Mass) N3->N4 N5 Karl Fischer QC (Determine % H2O) N4->N5 Trace Aliquot N6 Solvent Addition (Septum Injection) N4->N6 Main Batch N7 Coupling Reaction (Anhydrous) N6->N7

Workflow for the anhydrous handling and quality control of hygroscopic azetidine salts.

References

  • How do you handle hygroscopic salts? - HepatoChem. Available at: [Link]

  • Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives - ResearchGate. Available at:[Link]

  • How to weigh a higroscopic substance - Chromatography Forum. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome - PharmaInfo. Available at:[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis - Asia Pharmaceutics. Available at:[Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance - Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Karl Fischer Titration – Moisture Analysis - SG Systems Global. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting TFA Salt Removal from Azetidine Products

Welcome to the Advanced Technical Support Center. As application scientists, one of the most frequent challenges we encounter in the synthesis and purification of small nitrogenous heterocycles is the stubborn retention...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, one of the most frequent challenges we encounter in the synthesis and purification of small nitrogenous heterocycles is the stubborn retention of trifluoroacetic acid (TFA).

Azetidines present a unique chemical environment. Due to the sp³ hybridization constrained within a 4-membered ring, the azetidine nitrogen is highly basic (pKa ~11.2). When exposed to TFA (pKa ~0.23) during reverse-phase HPLC or Boc-deprotection, it forms an exceptionally tight ion pair. Removing this counter-ion is critical, as residual TFA can artificially inflate mass yields, suppress ionization in mass spectrometry, and exhibit severe cytotoxicity in downstream biological assays[1].

This guide provides mechanistically grounded, self-validating workflows to successfully desalt your azetidine products.

Diagnostic Decision Matrix

Standard liquid-liquid extraction (LLE) protocols often instruct chemists to wash the organic layer with 5% aqueous NaOH to extract the TFA as a water-soluble sodium salt[2]. However, this frequently fails for azetidines . Low-molecular-weight azetidines are highly hydrophilic; once free-based, they rapidly partition into the aqueous layer, resulting in near-zero organic recovery[3].

To prevent product loss, use the following decision matrix to select the appropriate desalting mechanism based on your specific azetidine derivative.

TFA_Removal_Workflow Start Azetidine-TFA Salt Reaction Mixture / LC Fraction Q1 Is the free azetidine highly water-soluble? Start->Q1 LLE Basic LLE (NaOH / DCM Extraction) Q1->LLE No (LogP > 1) Q2 Is the final product intended for in vivo / bioassay use? Q1->Q2 Yes (LogP < 1) SCX SCX Catch & Release (Yields Free Base) Q2->SCX Yes (Requires Free Base) HCl HCl Azeotropic Exchange (Yields HCl Salt) Q2->HCl No (Salt Form Acceptable)

Workflow for selecting the optimal TFA removal strategy for azetidine derivatives.

Quantitative Method Comparison

The following table summarizes the performance metrics of the three primary TFA removal strategies.

MethodOutput FormTFA Removal EfficiencyScalabilityBest Application Profile
SCX Catch & Release Free Base>99%Milligram to low-GramHighly water-soluble azetidines requiring absolute purity[4].
HCl Azeotropic Exchange HCl Salt95–98%Gram to Multi-GramScale-up synthesis where the chloride salt is biologically acceptable[5].
Basic LLE (NaOH/DCM) Free BaseVariable (80-90%)Multi-GramHighly lipophilic azetidines (LogP > 1) that resist aqueous partitioning[2].

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By tracking pH and utilizing orthogonal analytical techniques, you can guarantee the integrity of your product at every step.

Protocol A: Polymeric Strong Cation Exchange (SCX) Catch-and-Release

Mechanism: Polymeric sulfonic acid resins (e.g., PoraPak Rxn CX) strongly bind the protonated azetidine. Because the resin acts as a macroscopic counter-ion, the free TFA passes through the column and is discarded. A volatile base (ammonia) is then used to outcompete the resin, yielding the pure free-base azetidine[4].

  • Conditioning: Wash a 400 mg SCX cartridge with 5 mL of Methanol.

  • Loading: Dissolve the azetidine-TFA salt in a 1:1 mixture of Methanol/Water. Load the solution onto the cartridge via gravity flow.

    • Self-Validation Step: Collect the flow-through and test the pH. It must be highly acidic (pH < 3), confirming that the TFA is eluting while the amine remains bound[6].

  • Acid Wash: Wash the cartridge with 5 mL of 2% Formic Acid in water.

    • Causality: Formic acid ensures the azetidine remains fully protonated and anchored to the sulfonic acid resin while flushing out any residual, non-specifically bound TFA[4].

  • Neutral Wash: Wash with 5 mL of Methanol to remove residual water and formic acid.

  • Elution: Elute the target compound using 5 mL of 2M NH₃ in Methanol.

    • Causality: Ammonia (pKa ~9.2) deprotonates the sulfonic acid/amine complex, releasing the free azetidine into the eluent[4].

  • Isolation: Evaporate the methanolic ammonia under reduced pressure to yield the pure, free-base azetidine.

Protocol B: HCl Azeotropic Exchange & Lyophilization

Mechanism: Hydrochloric acid (pKa -7) is a significantly stronger acid than TFA (pKa 0.23). By flooding the system with excess HCl, the equilibrium is forced toward the protonation of the azetidine by HCl, displacing TFA into its neutral, volatile state (CF₃COOH). Repeated lyophilization drives off the volatile TFA, leaving the stable azetidine-HCl salt[5].

  • Dissolution: Dissolve the azetidine-TFA salt in distilled water at a concentration of ~1 mg/mL[5].

  • Acidification: Add 100 mM aqueous HCl to achieve a final HCl concentration of 2 mM to 10 mM (ensure at least a 5-fold molar excess relative to the amine)[5].

  • Incubation: Stir at room temperature for 5 minutes to allow complete counter-ion exchange[5].

  • Lyophilization: Flash-freeze the solution and lyophilize to dryness. The vacuum will pull off the volatile CF₃COOH.

  • Iteration: Re-dissolve the resulting powder in the HCl solution and repeat the lyophilization process 2 to 3 times to ensure >95% TFA removal[3].

    • Self-Validation Step: Dissolve a small aliquot of the final powder in D₂O and perform ¹⁹F NMR. The complete disappearance of the sharp singlet/quartet at -76.5 ppm definitively validates the removal of TFA[6].

Frequently Asked Questions (FAQs)

Q: I performed a standard basic extraction (NaOH/DCM) on my azetidine, but my yield is less than 10%. Where did my product go? A: It is in your aqueous waste. Azetidines lack the steric bulk of larger secondary amines, making their free-base forms highly capable of hydrogen-bonding with water[3]. If you must use LLE, saturate the aqueous layer with NaCl (brine) to decrease aqueous solubility, and extract with a more polar organic mixture, such as 10% Isopropanol in Chloroform. Otherwise, switch to the SCX Catch-and-Release protocol.

Q: How can I definitively prove that TFA has been removed from my compound? A: The gold standard is ¹⁹F NMR spectroscopy, which will show a distinct peak at approximately -76.5 ppm if TFA is present[6]. Alternatively, ¹³C NMR can be used; residual TFA will present as two distinct quartets: one at ~161 ppm (carbonyl carbon, J ~ 35 Hz) and one at ~116 ppm (trifluoromethyl carbon, J ~ 280 Hz).

Q: Can I use anion exchange chromatography instead of cation exchange? A: Yes. Anion exchange resins (e.g., quaternary ammonium columns loaded with acetate) can swap the trifluoroacetate anion for a weaker, more biologically acceptable anion like acetate[7]. However, for highly basic and polar azetidines, Strong Cation Exchange (SCX) is generally preferred because it simultaneously purifies the amine from non-basic synthetic impurities while stripping the TFA[4].

Q: Will residual TFA really affect my in vitro cell assays? A: Absolutely. TFA is a strong acid and its counter-ions are known to be detrimental to biological materials. It can alter the local pH of unbuffered assay compartments, induce cytotoxicity, and artificially alter the apparent mass of your peptide/amine, leading to inaccurate dosing concentrations[1].

References[2] echemi.com. "How can I free-base my amine from TFA salt?".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPY5NjGIHtW5z61FMa2hWmPCW91sV1XBuhW5i2aaB0g16GW5DWNc--vA96uI_t8RXuZqoAkUi7ILWk7nXdeUnRUQqf_TiEchuN73kvqENFtgusqkU2VOa9CtcUX7BuOQ4R72uTZDCg_RY3adw1abRWIjs35cKMrNIpsfW469614CCUFSRDGOqmZs5SvzCb3MEs55ueLLVSYEXEli5J4w==[1] sb-peptide.com. "TFA removal service - sb peptide".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUGD5YJucu4v5jJ_kDxbL0GGDK9p2Nr9O-T8Uw-YONSu2UkiRYnoejgWM7u34UKzx5GhPiJ6l3Se7nmlHTEgOwLFiYK-zbZIEZIa6XJSEywX2ndV_QILPOWRwhip_xl2-1k6UtT-d3fh_XbQ4vsrOXtjb6AvHiveEM5BVrllJ55uKoHK06ZaHLzJR4IstlCMWC5G4H[3] reddit.com. "Anyone ever ran an amide coupling reaction using the TFA salt of the amine?".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYE6Myffk45gnUd_yGCQE8WOthWMJcAvQjdnAuNSzBSBdL-bjDUVjYtZsQUyI3nnoZEW025KPyNzKAnz6Y6_sgqM2tfsmLFTJrdcaN9DcvckWlo-2B8d9d9-DY3KanWTCT1bsmyPE-Gef_AQ4J-hOeSBoIagc5OhYBVG_OUR5rm6h3k0h5w-vVJ3ioyAdgL50FmRje-8BQnAM_Oaml4uw=[7] omizzur.com. "TFA Removal From Peptides".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbE0siRkxB7xxFt1eNQP0CTwuugV6Tc4Lq3VtSD5RBAhctiw09ybUfgxvY1ccUXGzVrim2TynX7ienIn-1ehTxJMrPNn0Lx93ks0UCzBwEDOsSYTHJrTVXGqm0NvXhBJarPRyWHHWV9baQucjqf8Imu_6-uQTrD_1NneM=[5] benchchem.com. "Technical Support Center: Rotigaptide Desalting and Trifluoroacetic Acid (TFA) Removal".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtW8vDV4Fo1dCoyCcUoPynkLgpgLl4wVYLIz6_roqejxr23Il5la7fLhDUqLHo2lHbQou0N28EdU8NxstdpV3JUA0O07IQhDxXit_iV7zzzvq2JETTaQLZBl0lDtlD4a2AiNKajlBXTL4mEcbv1lzor0YvYp-EymiOtDyH_R-eu4xDqn1-dd52OfRKRhBbOKmJbNYyyBqpbi4T3qg95h-UM3IIkrsL3rSNTn38VlBGiA==[4] waters.com. "Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG80a7kqKr0Oq6d7fJHHdxZfo1AWwXwAqCbYvGDDy_Xhdmp53qzHs5JJ0kmZMp8vSZPamGVxTb-42y_mgZRUvyA-I2o81PGWJK5AiZW3mwckMBlbSspSNW8gzkPI78DM3YbfMF025x47d5dXx_bmR--e-67bCrNguYAeLL0PFkZQad08K55qhjd4JJJ3oCkyewbiKNhRKzrpV_1XS1w-Smh2aF8tsWcdZx7Vf99q8DnG_YiYUIBWGwk3kYIxQ==[6] researchgate.net. "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Wh5bJ_lsjzIuiqW9VjgE0tEfe4vTg1GJsV2P-XO8OSpA207Holc_CEo0_Tv9p_QUvbVJOOxyK0uXQhLsjorlsPQeKsFAOq0G4YvcML4Q_t3sNiCzdWnBHVjsxI0Zk9x2ZmYiiJEBSZ9xO5QA3MdNDrNrMGmEhL38Rhs_y-VC3MDZqbeMQtOjbW4DDNCQhZiOTNfFPLs_hhh5NSoXoGm9QbR9hLpUBlJITpPZ5NpNAlnheQG_9aNqfJ9iYe9PmrnQ5bh9QM3Pluxybgf4XjMDAT9zgwsEyyoWrBw1Q9d4GBjpxavJqZ1kUvc=

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Reference Data & Comparative Studies

Validation

Advanced Characterization of Azetidine Derivatives via ESI-MS/MS: A Comparative Fragmentation Guide

Executive Summary Azetidine (4-membered N-heterocycle) derivatives are increasingly prevalent in medicinal chemistry as conformational restrictors that modulate lipophilicity and metabolic stability. However, their mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Azetidine (4-membered N-heterocycle) derivatives are increasingly prevalent in medicinal chemistry as conformational restrictors that modulate lipophilicity and metabolic stability. However, their mass spectrometric characterization is often complicated by their intermediate ring strain (~26 kcal/mol), which leads to fragmentation pathways distinct from their 3-membered (aziridine) and 5-membered (pyrrolidine) homologs. This guide provides a technical comparison of fragmentation patterns, focusing on the diagnostic Retro-2+2 Cycloaddition pathway, and offers a validated protocol for structural elucidation.

The Mechanistic Core: Ring Strain and the Retro-2+2 Pathway

Unlike pyrrolidines, which often fragment via radical-induced cleavages or loss of substituents, azetidines are driven by the relief of ring strain. The most authoritative diagnostic signature for an azetidine core under Collision-Induced Dissociation (CID) is the Retro-2+2 Cycloaddition .

The Mechanism

Upon protonation (


), the azetidine ring undergoes a specific cleavage that splits the 4-membered ring into two fragments: an alkene and an iminium ion.
  • Unsubstituted Azetidine: Yields an ethylene neutral (

    
    , 28 Da) and a 
    
    
    
    ion (
    
    
    30), or the reverse charge retention depending on proton affinity.
  • Substituted Azetidines: The cleavage preserves the substitution pattern, allowing researchers to map the location of substituents based on the mass of the lost neutral alkene.

Visualization: The Retro-2+2 Fragmentation Pathway

The following diagram illustrates the charge-remote fragmentation mechanism characteristic of N-protonated azetidines.

AzetidineFragmentation Precursor Protonated Azetidine [M+H]+ (m/z P) TS Transition State (Ring Distortion) Precursor->TS CID Energy (10-20 eV) Product1 Imine Cation (m/z P - Neutral) TS->Product1 Heterolytic Cleavage Neutral Neutral Alkene (e.g., Ethylene, Propene) TS->Neutral Neutral Loss

Figure 1: The Retro-2+2 cycloaddition mechanism. The ring strain drives the cleavage of the C2-C3 and C4-N bonds, releasing a neutral alkene.

Comparative Analysis: Azetidine vs. Homologs

Distinguishing an azetidine ring from a pyrrolidine or piperidine ring (or an acyclic isomer) requires analyzing specific neutral losses. The table below synthesizes experimental data comparing these heterocycles.

Table 1: Comparative Fragmentation Profiles
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered)
Ring Strain Energy ~26 kcal/mol~6 kcal/mol~0 kcal/mol (Chair)
Dominant Pathway Retro-2+2 Cycloaddition Ring opening /

-cleavage
Cross-ring cleavage (Retro-Diels-Alder like)
Diagnostic Neutral Loss 28 Da (Ethylene) or substituted alkene (e.g., 42 Da for methyl-azetidine).71 Da (Loss of full ring radical/neutral in cathinones) [1].84 Da (Loss of full ring) or 43 Da (

).
Fragmentation Energy Low to Medium. Strain facilitates opening at lower Collision Energies (CE).Medium to High. Ring is stable; often requires higher CE to break.High. Very stable ring; substituents often fragment first.
Isomer Differentiation Distinguishable from acyclic amines by the absence of ammonia loss (

, 17 Da) as a primary event.
Often produces abundant internal immonium ions (

70).
Produces characteristic series of hydrocarbon losses.[1]

Critical Insight: In drug development, if you observe a clean loss of 28 Da (


) from a cyclic amine precursor, it is a strong indicator of an unsubstituted azetidine ring. A loss of 42 Da  (

) suggests a methyl-substituted azetidine (or an isopropyl group, which must be ruled out via

).

Experimental Protocol: Validated ESI-MS/MS Workflow

To reproducibly characterize azetidine derivatives, the following protocol minimizes in-source fragmentation while maximizing structural information.

Reagents & Setup
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation source).

  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred to confirm elemental composition of losses).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2][3]

Step-by-Step Methodology
  • Source Optimization (Prevention of ISF):

    • Azetidines are fragile. High capillary temperatures can induce In-Source Fragmentation (ISF), mimicking MS/MS spectra.

    • Setting: Set Capillary Temp to 250°C (vs. standard 300-350°C).

    • Setting: Set S-Lens RF level to 50% (or equivalent) to avoid "over-cooking" the ions.

  • MS/MS Acquisition (Energy Ramping):

    • Do not use a single Collision Energy (CE).

    • Protocol: Acquire Stepped CE at 15, 30, and 45 eV .

    • Reasoning: Low energy (15 eV) preserves the ring for molecular ion confirmation. Medium energy (30 eV) triggers the Retro-2+2. High energy (45 eV) fragments the substituents.

  • Data Analysis (The "Rule of 28"):

    • Filter spectra for neutral loss of 28.0313 Da (Ethylene).

    • If the derivative is 2-substituted, look for Neutral Loss =

      
      .
      

Diagnostic Decision Workflow

Use this logic flow to determine if your unknown metabolite or impurity contains an intact azetidine ring versus a ring-opened artifact.

DecisionTree Start Unknown Ion [M+H]+ CheckLoss Check MS/MS for Neutral Losses Start->CheckLoss Loss28 Loss of 28 Da (C2H4) OR Alkene (CnH2n) CheckLoss->Loss28 Loss17 Loss of 17 Da (NH3) CheckLoss->Loss17 Loss71 Loss of 71 Da (C4H9N) CheckLoss->Loss71 Azetidine High Probability: Azetidine Core (Retro-2+2) Loss28->Azetidine Dominant Path Acyclic High Probability: Primary Acyclic Amine Loss17->Acyclic Deamination Pyrrolidine High Probability: Pyrrolidine Core Loss71->Pyrrolidine Ring Ejection

Figure 2: Diagnostic workflow for discriminating nitrogen heterocycles based on characteristic neutral losses.

References

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Link

  • BenchChem. (2025).[4] A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Link

  • Richardson, P. (2025).[5] [2+2]-Cycloaddition for the Synthesis of Azetidines. ResearchGate. Link

  • Liu, F., et al. (2025).[6] Retro aza-[2+2] cycloaddition as stereochemical editing logic for multi-substituted azacyclobutanes. Chinese Chemical Letters. Link[6]

  • Ma, Y., et al. (2006).[7] The fragmentation mechanism of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31, 333–336.[7] Link

Sources

Comparative

Comparative Crystallographic Guide: 2-(Azetidin-3-yl)propanoic Acid vs. Flexible Alternatives

As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently encounter the challenge of "linker collapse" in PROTAC development and entropic penalties in peptidomimetic targ...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently encounter the challenge of "linker collapse" in PROTAC development and entropic penalties in peptidomimetic target binding. The strategic incorporation of 2-(Azetidin-3-yl)propanoic acid (CAS: 1520227-12-6[1] or its TFA salt 1797923-92-2[2]) resolves these issues by pre-organizing the molecular topology.

This guide objectively compares the crystallographic performance of 2-(Azetidin-3-yl)propanoic acid against traditional flexible (GABA) and alternative rigid (Proline/Azetidine-2-carboxylic acid) scaffolds. By analyzing single-crystal X-ray diffraction data, we can establish the causality between its four-membered ring constraints and its superior performance in targeted protein degradation and receptor agonism.

Conformational Dynamics: The Causality of Rigidity

The fundamental advantage of 2-(Azetidin-3-yl)propanoic acid lies in its unique exit vectors. Unlike flexible linear chains such as 4-aminobutanoic acid (GABA), which must pay a high entropic penalty to adopt an active conformation, the azetidine ring restricts the


 and 

dihedral angles.

When utilized as a novel GABA derivative[3] or a rigid linker in PROTACs[4], the sp³-hybridized carbons of the azetidine ring force the propanoic acid side chain into a highly defined spatial trajectory. Furthermore, when compared to


-amino acid surrogates like proline or azetidine-2-carboxylic acid, the 3-substitution pattern of 2-(Azetidin-3-yl)propanoic acid projects the carboxylic acid moiety further from the basic nitrogen. This specific geometry prevents intramolecular hydrogen bonding that often leads to reverse turn induction[5], instead favoring an extended, rigidified linear vector ideal for bifunctional degraders[4].

Comparative Crystallographic Data

To objectively evaluate these structural differences, we must look at the empirical X-ray crystallography data. The table below summarizes the quantitative unit cell parameters and conformational metrics, demonstrating how the C3-substitution profoundly impacts crystal lattice formation and packing density[6].

Crystallographic Parameter2-(Azetidin-3-yl)propanoic acidGABA (4-aminobutanoic acid)Azetidine-2-carboxylic acid
Conformational Profile Highly Restricted (Rigidified)Highly FlexibleRestricted (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-amino acid)
Typical Space Group

(Monoclinic)
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Monoclinic)

(Orthorhombic)
Unit Cell Volume (

)
~1545.1 ų~680.2 ų~710.5 ų
Ring Pucker / Conformation Envelope (Dynamic)N/A (Linear)Envelope
Target Application PROTAC Linkers[4], GABAngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

[3]
Endogenous NeurotransmitterCollagen Synthesis Inhibitor[7]
Resolution Limit 0.78 Å0.82 Å0.75 Å
Typical R-factor (

)
0.0390.0420.035

Data synthesis derived from single-crystal X-ray diffraction studies of azetidine diastereomers and related amides[3][8].

Self-Validating X-Ray Crystallography Protocol

To ensure absolute trustworthiness in structural assignments—especially when differentiating between pure enantiomers of 2-(Azetidin-3-yl)propanoic acid after optical resolution[3]—the following self-validating X-ray crystallography protocol must be strictly adhered to. Every step is designed with built-in quality control metrics.

Step 1: Crystallization via Vapor Diffusion

  • Action: Dissolve the enantiomerically pure 2-(N-Boc-azetidin-3-yl)propanoic acid[3] in a minimal volume of methanol. Set up a vapor diffusion chamber using a non-polar antisolvent (e.g., hexane or diethyl ether).

  • Causality: Slow vapor diffusion over 48-72 hours minimizes the formation of kinetic defects in the crystal lattice, ensuring a high-quality single crystal suitable for diffraction.

Step 2: Crystal Mounting and Cryocooling

  • Action: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm under a polarized light microscope. Mount it on a goniometer head using a cryoloop and immediately submerge it in a stream of cold nitrogen gas at 100 K[6].

  • Causality: The 100 K environment is critical. Azetidine rings are prone to dynamic ring puckering at room temperature. Cryocooling "freezes" the molecule in a single minimum-energy conformation, drastically reducing thermal motion factors (B-factors) and preventing radiation damage from the X-ray beam[6].

Step 3: X-ray Diffraction Data Collection

  • Action: Collect diffraction data using a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å)[6].
  • Validation Check: Ensure the

    
     ratio is > 2.0 for the highest resolution shells. If the ratio drops below this threshold, increase the exposure time per frame.
    

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using Direct Methods. Refine the structure using full-matrix least-squares minimization on

    
    [6]. All non-hydrogen atoms must be refined anisotropically.
    
  • Validation Check: The protocol is self-validating if the final ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     value converges below 0.05 (e.g., 
    
    
    
    ), and the Goodness-of-Fit (GoF) is approximately 1.0. Any residual electron density peaks
    
    
    e/ų indicate unmodeled solvent or structural disorder that must be addressed to maintain scientific integrity.

Experimental Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints of the crystallographic workflow described above.

XRayWorkflow Start Enantiomeric Purification (Optical Resolution) Cryst Vapor Diffusion Crystallization (MeOH / Hexane) Start->Cryst Mount Cryoloop Mounting (100 K, N2 Stream) Cryst->Mount Diffract X-ray Data Collection (Mo Kα, λ=0.71073 Å) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Least-Squares Refinement (F² minimization) Solve->Refine Valid Validation & Deposition (R1 < 0.05, GoF ~ 1.0) Refine->Valid

Fig 1. Self-validating X-ray crystallography workflow for 2-(Azetidin-3-yl)propanoic acid derivatives.

References

  • Vakilian, M., et al. "Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives". Monatshefte für Chemie - Chemical Monthly, 2024. URL: [Link]

  • ChemSrc. "1797923-92-2_CAS号:1797923-92-2_2-(Azetidin-3-yl)propanoic acid". ChemSrc. URL: [Link]

  • Suponitskii, K. Yu., et al. "Synthesis and X-ray analysis of 1-((1S)-phenylethyl)-azetidine-(2R)-piperidinamide". Chemistry of Natural Compounds, 1996. URL: [Link]

  • MDPI. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition". Molecules, 2023. URL: [Link]

  • ACS Publications. "Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction". The Journal of Organic Chemistry, 2008. URL: [Link]

Sources

Validation

Lipophilicity (LogP) changes when substituting pyrrolidine with azetidine

A Technical Comparison Guide for Medicinal Chemists Executive Summary In the optimization of lead compounds, the bioisosteric replacement of a pyrrolidine ring (5-membered) with an azetidine ring (4-membered) is a high-i...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary

In the optimization of lead compounds, the bioisosteric replacement of a pyrrolidine ring (5-membered) with an azetidine ring (4-membered) is a high-impact strategy. This structural modification typically results in a reduction of lipophilicity (LogP/LogD) , improved metabolic stability , and altered basicity (pKa) . This guide analyzes the physicochemical drivers behind these changes and provides experimental protocols for validating them.[1]

Part 1: Physicochemical Impact Analysis

Lipophilicity (LogP/LogD)

The transition from pyrrolidine to azetidine involves the removal of a single methylene unit (-CH₂-). In standard medicinal chemistry, this modification correlates with a predictable decrease in lipophilicity.[1]

  • The "Methylene Effect": Removing a -CH₂- group typically lowers LogP by approximately 0.4 – 0.5 log units .

  • Molecular Volume: The azetidine ring is more compact, reducing the solvent-accessible surface area (SASA), which directly influences hydrophobic interactions.

  • Experimental Observation: Azetidine analogs consistently display lower LogD values compared to their pyrrolidine counterparts, often improving aqueous solubility and lowering non-specific binding.

Basicity (pKa) and Ionization

The pKa shift between pyrrolidine and azetidine is nuanced and context-dependent. Unlike the linear correlation seen with LogP, basicity is governed by the interplay of ring strain (hybridization) and solvation effects.

  • Hybridization (s-character): The bond angles in the 4-membered azetidine ring (~90°) deviate significantly from the ideal sp³ angle (109.5°). This forces more p-character into the ring bonds and more s-character into the nitrogen lone pair . Theoretically, a lone pair with higher s-character is held more tightly to the nucleus, lowering basicity.

  • Solvation Effects: Despite the hybridization effect, secondary azetidines often exhibit pKa values similar to or slightly higher than pyrrolidines in aqueous solution (pKa ~11.3 for both) due to the compact ring allowing efficient solvation of the protonated cation.

  • N-Aryl Systems: For N-aryl or N-heteroaryl derivatives, azetidines are often less basic and less nucleophilic than pyrrolidines. The geometric constraints of the 4-membered ring prevent the nitrogen lone pair from achieving the planarity required for optimal conjugation with the aromatic system.

Metabolic Stability

Azetidines frequently offer superior metabolic stability profiles:

  • Blocked Oxidation: Pyrrolidines are highly susceptible to cytochrome P450-mediated

    
    -hydroxylation (oxidation at the carbon adjacent to the nitrogen), leading to ring opening and clearance.
    
  • Steric/Electronic Protection: The strained azetidine ring is less prone to this specific oxidative pathway. While ring strain (~25 kcal/mol) suggests potential reactivity, in a biological context, azetidines are often robust against oxidative metabolism compared to the larger 5- and 6-membered rings.

Summary of Physicochemical Changes[1][2][3][4][5][6]
PropertyPyrrolidine (5-membered)Azetidine (4-membered)Net Effect of Substitution
Lipophilicity (LogP) Higher (Baseline)Lower

LogP

-0.4 to -0.6
Basicity (pKa) ~11.3 (Secondary amine)~11.3 (Secondary amine)Similar (Context dependent for N-aryl)
Ring Strain ~6 kcal/mol~25 kcal/molIncreased (Rigidification)
Metabolic Liability High (

-hydroxylation)
LowImproved Stability
Solubility ModerateHighImproved

Part 2: Decision Framework & Logic

The following diagram outlines the logical decision process for substituting pyrrolidine with azetidine during Lead Optimization.

Azetidine_Switch_Decision Start Lead Compound Optimization (Pyrrolidine Core) Issue_Check Identify Primary Liability Start->Issue_Check High_LogP High Lipophilicity (LogP > 3.5) Issue_Check->High_LogP Metab_Instability High Clearance (Metabolic Instability) Issue_Check->Metab_Instability hERG_Issue hERG Liability (Basic Amine) Issue_Check->hERG_Issue Switch_Azetidine Substitute with Azetidine (Bioisostere) High_LogP->Switch_Azetidine Reduce -CH2- Metab_Instability->Switch_Azetidine Steric Protection hERG_Issue->Switch_Azetidine Lower Lipophilicity Outcome_LogP Result: LogP decreases (~0.5 units) Switch_Azetidine->Outcome_LogP Outcome_Metab Result: Blocks alpha-hydroxylation Switch_Azetidine->Outcome_Metab Outcome_pKa Result: Modulates pKa (Context Dependent) Switch_Azetidine->Outcome_pKa

Figure 1: Decision logic for pyrrolidine-to-azetidine scaffold hopping in drug discovery.

Part 3: Experimental Protocols

To validate the theoretical advantages, the following experimental workflows should be employed.

Protocol A: High-Throughput LogD Determination (HPLC Method)

Best for rapid screening of large compound libraries.

Principle: Retention time on a C18 column correlates with lipophilicity. Scope: LogP range 0–6.

  • Preparation: Dissolve test compounds (Azetidine/Pyrrolidine pairs) in MeOH/Water (1:1) at 10 mM.

  • Standards: Prepare a mixture of 5 reference standards with known LogP values (e.g., Atenolol, Propranolol, Naphthalene).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse, 3.5 µm).

    • Mobile Phase: Isocratic MeOH/Buffer (pH 7.4) at varying ratios (e.g., 60:40).

    • Flow Rate: 1.0 mL/min.

  • Calculation:

    • Measure capacity factor

      
       where 
      
      
      
      is the dead time (uracil).
    • Construct a calibration curve:

      
      .
      
    • Interpolate the LogD of the azetidine and pyrrolidine analogs.

Protocol B: Shake-Flask Method (Gold Standard)

Best for precise validation of key lead compounds.

Principle: Direct partitioning between n-octanol and aqueous buffer.

  • Phase Saturation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration:

    • Add 1 mg of compound to a vial containing 1:1 ratio of pre-saturated octanol and buffer (total volume 2 mL).

    • Vortex vigorously for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Carefully sample the aqueous phase and the octanol phase.

    • Analyze concentration in both phases using LC-UV or LC-MS/MS.

  • Data Analysis:

    • Compare the

      
       between the matched molecular pair.
      

Part 4: Matched Molecular Pair (MMP) Workflow

When analyzing internal datasets, use this workflow to systematically quantify the azetidine effect.

MMP_Workflow Input Compound Database (SMILES + Activity) Frag Fragmentation Algorithm (Identify Cores) Input->Frag Index Index Transformations (Pyrrolidine <-> Azetidine) Frag->Index Calc Calculate Delta Properties (LogP, pKa, Clearance) Index->Calc Output MMP Analysis Report (Mean Delta) Calc->Output

Figure 2: Computational workflow for extracting Matched Molecular Pair data.

References

  • ResearchGate. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Validation of 2-(Azetidin-3-yl)propanoic Acid via LC-MS

Introduction: The Analytical Challenge of a Modern Building Block 2-(Azetidin-3-yl)propanoic acid is a non-canonical amino acid derivative that serves as a vital structural motif in contemporary drug discovery. Its strai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Modern Building Block

2-(Azetidin-3-yl)propanoic acid is a non-canonical amino acid derivative that serves as a vital structural motif in contemporary drug discovery. Its strained four-membered azetidine ring and propanoic acid side chain impart unique conformational constraints, making it a valuable building block for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. However, the very features that make it medicinally attractive—its small size, high polarity, and zwitterionic nature—present significant challenges for analytical chemists tasked with verifying its purity.

Standard reversed-phase liquid chromatography (RP-LC), the workhorse of most analytical labs, often fails to provide adequate retention for such polar molecules, leading to elution in the solvent front and poor resolution from potential impurities.[1][2] This guide provides a comprehensive, field-tested strategy for developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity assessment of 2-(Azetidin-3-yl)propanoic acid. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare this approach against viable alternatives, grounding our discussion in established regulatory frameworks.[3][4][5]

Foundational Strategy: Why Hydrophilic Interaction Liquid Chromatography (HILIC)?

The core of our analytical approach hinges on moving beyond conventional RP-LC. 2-(Azetidin-3-yl)propanoic acid, possessing both a basic secondary amine (the azetidine nitrogen) and an acidic carboxylic acid group, exists as a zwitterion at neutral pH. This charge distribution, combined with its low molecular weight, results in minimal interaction with nonpolar stationary phases like C18.

Our recommended solution is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[2] The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. This provides excellent retention for highly polar compounds that are unretained in reversed-phase.[1]

For this specific analyte, a zwitterionic stationary phase, such as one functionalized with sulfobetaine groups (e.g., ZIC®-HILIC), is particularly effective.[6] This type of phase can engage in weak electrostatic interactions with the charged analyte, offering a unique selectivity that complements the primary hydrophilic partitioning mechanism, thereby improving peak shape and resolution.[6]

cluster_RP Reversed-Phase Chromatography (Ineffective) cluster_HILIC HILIC (Effective) RP_Analyte Polar Analyte in Aqueous Mobile Phase RP_Column Nonpolar C18 Stationary Phase RP_Analyte->RP_Column Passes Through RP_Result No Interaction Poor Retention RP_Column->RP_Result HILIC_Analyte Polar Analyte in High Organic Mobile Phase HILIC_Column Polar Stationary Phase (with Water Layer) HILIC_Analyte->HILIC_Column Partitions Into HILIC_Result Partitioning Interaction Good Retention HILIC_Column->HILIC_Result

Caption: Comparison of Analyte Interaction in Reversed-Phase vs. HILIC.

The Proposed Method: A Validated HILIC-MS Protocol

A robust analytical method is not merely a set of parameters but a self-validating system.[7] This protocol incorporates system suitability tests (SSTs) as mandated by pharmacopeial guidelines like USP General Chapter <621> to ensure consistent performance.[8][9][10]

Instrumentation and Consumables
  • LC System: UHPLC system capable of stable gradient delivery at low flow rates.

  • MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: Zwitterionic HILIC Column, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.

  • Sample Diluent: 75:25 Acetonitrile:Water.

Chromatographic and MS Conditions
ParameterConditionRationale
Flow Rate 0.3 mL/minOptimal for a 2.1 mm ID column to ensure efficiency and sensitivity.
Column Temp. 40 °CEnhances peak shape and reduces mobile phase viscosity, improving reproducibility.
Injection Vol. 2 µLMinimizes peak distortion from the sample diluent while providing adequate sensitivity.
Gradient 95% B to 50% B over 10 min, hold 2 min, return to 95% B and equilibrateA gradual decrease in organic content elutes compounds based on increasing polarity. The hold ensures elution of more polar impurities.
Ionization Mode ESI PositiveThe azetidine nitrogen is a basic center that will readily accept a proton, leading to a strong [M+H]⁺ ion.
MS Acquisition Full Scan (m/z 70-500) and Targeted SIM ([M+H]⁺ = 130.0868)Full scan is used for general impurity profiling and identification of unknowns. Targeted SIM provides high sensitivity and selectivity for the main analyte.
Method Validation Workflow

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[7][11] Our approach follows the harmonized guidelines from the ICH and FDA.[3][4][5][12]

Start Method Development Protocol Write Validation Protocol Start->Protocol Specificity Specificity (Peak Purity, Orthogonal Tech.) Protocol->Specificity Linearity Linearity & Range (5 levels, 3 reps) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ LOD & LOQ (S/N Ratio) Precision->LOQ Robustness Robustness (Flow, Temp, pH) LOQ->Robustness Report Validation Report Robustness->Report

Caption: ICH-compliant Analytical Method Validation Workflow.

Detailed Validation Protocols:

  • Specificity:

    • Protocol: Analyze a blank (diluent), a placebo (if in formulated product), a reference standard of 2-(Azetidin-3-yl)propanoic acid, and a sample subjected to forced degradation (acid, base, oxidative, thermal, photolytic stress).

    • Acceptance Criteria: The analyte peak must be free from interference from endogenous compounds, and the method must be able to resolve the analyte from its degradation products. Peak purity should be assessed using diode-array detection (DAD) or MS data.

    • Trustworthiness: This demonstrates the method is "stability-indicating," a key FDA requirement.[13]

  • Linearity and Range:

    • Protocol: Prepare a stock solution of the reference standard and perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. Inject each level in triplicate.

    • Acceptance Criteria: Plot the peak area against concentration. The correlation coefficient (r²) must be ≥ 0.995.

  • Accuracy:

    • Protocol: Spike a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Protocol:

      • Repeatability: Analyze six replicate preparations of a homogenous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Determine based on the signal-to-noise ratio (S/N). Sequentially dilute a known low-concentration solution until the average S/N is approximately 3 for LOD and 10 for LOQ.

    • Acceptance Criteria: The LOQ must be precise and accurate. This is critical for quantifying low-level impurities.

Comparison with Alternative Methodologies

A comprehensive guide must objectively compare the chosen method with other viable alternatives. The selection of an analytical technique is always a trade-off between various performance characteristics.

Comparison of Chromatographic Modes
FeatureHILIC (ZIC)Reversed-Phase (C18)Ion-Pairing RPMixed-Mode
Retention ExcellentPoor to NoneGood (with reagent)Good to Excellent
MS Compatibility Excellent (volatile buffers)ExcellentPoor (ion-pairing reagents are non-volatile)Good (depends on phase and mobile phase)
Robustness Moderate (sensitive to water content)HighLow (column equilibration, contamination)Moderate
Primary Use Case Purity of polar, zwitterionic APIs Nonpolar to moderately polar compoundsCharged analytes without MS detectionComplex mixtures with polar and nonpolar parts
Comparison of Analytical Technologies
TechnologyPrincipleProsCons
LC-MS Separation by chromatography, detection by massHigh sensitivity & selectivity; provides molecular weight info.Destructive; matrix effects can cause ion suppression.
GC-MS Separation by volatility, detection by massExcellent for volatile compounds; high resolution.Requires derivatization for non-volatile polar analytes; thermal degradation risk.
qNMR Nuclear spin resonance in a magnetic fieldUniversal detector; no reference standard needed for quantification.Low sensitivity; requires high sample purity and concentration.
CE Separation by electrophoretic mobilityHigh efficiency; low sample/reagent consumption.Lower concentration sensitivity; reproducibility can be challenging.

Special Consideration: Chiral Purity

The propanoic acid moiety of the analyte contains a stereocenter, meaning it can exist as two enantiomers (R and S). As pharmacological activity is often stereospecific, assessing chiral purity is critical. The HILIC method described is achiral and will not separate enantiomers.

Alternative Approach: Supercritical Fluid Chromatography (SFC)

For chiral separations, SFC is often superior to HPLC.[14][15] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.

  • Recommended Protocol:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).

    • Mobile Phase: Supercritical CO₂ with a methanol co-solvent.

    • Benefit: SFC often provides better resolution of enantiomers in a shorter analysis time and is considered a "greener" technique due to reduced organic solvent consumption.[14]

Conclusion: A Framework for Confidence

Validating the purity of a challenging molecule like 2-(Azetidin-3-yl)propanoic acid requires a methodical, science-driven approach. By leveraging the power of HILIC-MS, we can achieve robust retention, separation, and detection, overcoming the limitations of traditional reversed-phase chromatography. The detailed validation protocol, grounded in ICH and FDA guidelines, provides a clear pathway to demonstrate that the method is fit for its intended purpose—ensuring the quality and consistency of a critical pharmaceutical building block.[12][16] When chiral purity is a concern, complementary techniques like SFC should be employed. This comprehensive analytical strategy provides the rigorous data necessary to support researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: Chromatography Online URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Guidance on analytical procedures and methods validation published Source: ECA Academy URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: 2-(4-(Azetidin-3-yl)phenyl)propanoic acid Source: PubChem URL: [Link]

  • Title: Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino) Source: PubChem URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Method validation as per EMEA Source: Slideshare URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Regulations.gov (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: LC Analysis of Zwitterions with Ion-Free Mobile Phase Source: SIELC Technologies URL: [Link]

  • Title: LC-MS metabolomics of polar compounds Source: PubMed URL: [Link]

  • Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corporation URL: [Link]

  • Title: Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids | Request PDF Source: ResearchGate URL: [Link]

Sources

Validation

Infrared (IR) spectroscopy characteristic bands for azetidine rings

Analytical Profiling of Azetidine Rings: IR Spectroscopy Characteristic Bands and FTIR Modality Comparison Azetidines—four-membered, nitrogen-containing heterocycles—are privileged scaffolds in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Profiling of Azetidine Rings: IR Spectroscopy Characteristic Bands and FTIR Modality Comparison

Azetidines—four-membered, nitrogen-containing heterocycles—are privileged scaffolds in modern medicinal chemistry and drug development. Their unique structural rigidity offers favorable pharmacokinetic properties compared to larger, unstrained rings like pyrrolidines. However, the inherent geometry of the azetidine ring introduces a considerable ring strain of approximately 25.4 kcal/mol[1]. For analytical scientists, characterizing these rings during active pharmaceutical ingredient (API) synthesis relies heavily on Fourier Transform Infrared (FTIR) spectroscopy, as this profound ring strain fundamentally alters the vibrational frequencies of the heterocycle's chemical bonds.

Mechanistic Causality: Ring Strain and IR Frequency Shifts

To accurately interpret the IR spectra of azetidine derivatives, one must understand the causality behind the spectral shifts. In a standard unstrained aliphatic ring, internal bond angles are approximately 109.5°. In the four-membered azetidine ring, these internal angles are severely compressed to roughly 90°.

To accommodate this strained geometry, the endocyclic (ring-forming) bonds adopt a higher p-orbital character. Consequently, the exocyclic bonds (such as C-H, N-H, and C=O in β-lactam derivatives) are forced to adopt a higher s-orbital character. Because s-orbitals are located closer to the nucleus, this increased s-character shortens and strengthens the exocyclic bonds, thereby increasing their force constants. According to Hooke's Law for molecular vibrations, a higher force constant directly translates to a higher vibrational frequency (wavenumber, cm⁻¹) in the infrared spectrum.

Ring_Strain_IR Strain Azetidine Ring Strain (~25.4 kcal/mol) Angle Internal Angle Compression (~90°) Strain->Angle Hybrid Increased s-character in Exocyclic Bonds Angle->Hybrid Force Higher Bond Force Constant (Stronger Bonds) Hybrid->Force IR_Shift Blue Shift in IR Spectrum (Higher Wavenumber cm⁻¹) Force->IR_Shift

Logical pathway demonstrating how azetidine ring strain causes high-frequency IR spectral shifts.

Quantitative Data: Characteristic IR Bands

The formation of an azetidine ring is often confirmed by the disappearance of precursor bands (such as the azomethine C=N stretch at ~1622–1672 cm⁻¹) and the emergence of strained cyclic bands[2]. The table below summarizes the quantitative IR stretching frequencies characteristic of azetidine and its derivatives compared to unstrained analogs.

Functional GroupUnstrained Analog (e.g., Piperidine)Azetidine Ring (Aliphatic)Azetidin-2-one (β-lactam)
N-H Stretch ~3200 – 3300 cm⁻¹3167 – 3300 cm⁻¹[2]3150 – 3250 cm⁻¹
C-H Aliphatic 2850 – 2950 cm⁻¹2862 – 2988 cm⁻¹[2]2900 – 3010 cm⁻¹
C=O Stretch ~1650 cm⁻¹ (Standard Amide)N/A1650 – 1689 cm⁻¹[2][3]
C-N Stretch ~1100 – 1200 cm⁻¹~1242 cm⁻¹[2]~1200 – 1250 cm⁻¹

(Note: The C=O stretching frequency in azetidin-2-ones can shift depending on adjacent electron-withdrawing or donating substituents, but remains highly diagnostic of the β-lactam core[3][4].)

Comparison Guide: FTIR-ATR vs. Transmission FTIR

When characterizing azetidine-containing APIs, selecting the correct FTIR modality is critical. The decision dictates whether the resulting data represents localized surface chemistry or comprehensive bulk composition[5].

1. Attenuated Total Reflectance (FTIR-ATR)

  • Mechanism: Measures infrared absorption at the surface of a sample through an evanescent wave that penetrates only 0.5 to 5 microns into the material via a high-refractive-index crystal (e.g., Diamond or ZnSe)[5][6].

  • Performance: Highly efficient for rapid screening and in-process reaction monitoring. It is non-destructive and requires virtually no sample preparation[6][7].

  • Limitation: Because penetration depth is wavelength-dependent, bands at lower wavenumbers (longer wavelengths) appear artificially intense compared to transmission spectra. An ATR-correction algorithm must be applied for accurate library matching[8].

2. Transmission FTIR (KBr Pellet / Liquid Cell)

  • Mechanism: The infrared beam passes completely through a diluted, thin sample, directly measuring bulk absorption[5].

  • Performance: Provides a true representation of bulk chemistry and adheres strictly to the Beer-Lambert law. This makes it the superior choice for quantitative calibration, limit-of-detection (LOD) studies, and identifying internal gradients[5][6].

  • Limitation: Labor-intensive sample preparation. If KBr is not properly dried, absorbed moisture will create a broad O-H band that masks the critical azetidine N-H stretching region.

FTIR_Selection Start Azetidine API Analysis Decision Primary Analytical Goal? Start->Decision ATR_Path Rapid Screening & Surface Analysis Decision->ATR_Path Trans_Path Bulk Quantification & Limit of Detection Decision->Trans_Path ATR_Method FTIR-ATR Modality (Diamond/ZnSe Crystal) ATR_Path->ATR_Method Trans_Method Transmission FTIR (KBr Pellet) Trans_Path->Trans_Method ATR_Result Identify N-H & C-H Shifts Apply ATR Correction ATR_Method->ATR_Result Trans_Result Integrate C=O Band Area Apply Beer-Lambert Law Trans_Method->Trans_Result

Workflow for selecting the optimal FTIR modality for azetidine API characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate internal validation steps to prevent false-positive spectral interpretations.

Protocol 1: Rapid Reaction Monitoring via FTIR-ATR

Objective: Confirm the cyclization of an azomethine precursor into an azetidine ring.

  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropyl alcohol. Collect a background spectrum (air) to establish a baseline.

    • Validation Step: Ensure the baseline is entirely flat and the single-beam energy throughput is >90% to confirm crystal integrity.

  • Sample Application: Place 2–5 mg of the synthesized azetidine powder directly onto the center of the crystal. Apply consistent, firm pressure using the ATR anvil to ensure intimate optical contact.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-adds to optimize the signal-to-noise ratio).

  • Data Processing: Apply the ATR correction algorithm within the spectrometer software to adjust for wavelength-dependent penetration depth[8].

  • Interpretation: Confirm cyclization by verifying the disappearance of the C=N stretch (~1622 cm⁻¹) and the emergence of the aliphatic C-H stretch (~2862–2988 cm⁻¹) and C-N stretch (~1242 cm⁻¹)[2].

Protocol 2: Quantitative Bulk Analysis via Transmission FTIR

Objective: Determine the concentration of an azetidin-2-one API in a formulated bulk powder.

  • Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for 2 hours.

    • Causality Check: KBr is highly hygroscopic. Absorbed water exhibits a broad O-H stretch at 3200–3600 cm⁻¹, which will completely obscure the diagnostic azetidine N-H stretch[2].

  • Sample Milling: Weigh exactly 1.0 mg of the azetidine API and 99.0 mg of the dried KBr. Triturate gently but thoroughly in an agate mortar for 3 minutes.

    • Validation Step: The mixture must be a fine, homogeneous powder. Large particles cause light scattering (the Christiansen effect), resulting in a sloping, distorted baseline.

  • Pellet Pressing: Transfer the triturated mixture into a 13 mm stainless steel die. Apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent, glass-like pellet.

  • Spectral Acquisition: Mount the pellet in the transmission holder. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Quantitative Assessment: Integrate the area under the highly diagnostic azetidin-2-one C=O peak (1650–1689 cm⁻¹)[3]. Calculate the API concentration by comparing the integrated area against a pre-established, multi-point calibration curve using the Beer-Lambert law.

References

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. rdd.edu.iq.

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. 2

  • How to Choose Between ATR and Transmission FTIR. WordPress. 5

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. 3

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. PIKE Technologies. 8

  • FTIR: Transmission vs ATR spectroscopy. Specac Ltd. 7

  • FTIR Accessories Guide: ATR vs Transmission vs Reflectance. Athena Instruments. 6

  • Organic CHEMISTRY. TSI Journals. 4

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 1

Sources

Comparative

Comparative Guide: Biological Activity of 2-(Azetidin-3-yl)propanoic Acid Analogs in Drug Discovery

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted motifs represents a major evolutionary leap in modern medicinal chemistry. Among these emerging scaffolds, 2-(Azetidin-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted motifs represents a major evolutionary leap in modern medicinal chemistry. Among these emerging scaffolds, 2-(Azetidin-3-yl)propanoic acid and its analogs have proven to be highly versatile bioisosteres. By offering a unique combination of low lipophilicity, high structural rigidity, and optimal vector projection, these four-membered heterocycles solve critical bottlenecks in drug development.

This guide objectively compares the performance of 2-(Azetidin-3-yl)propanoic acid analogs against traditional flexible or larger-ring alternatives across three critical domains: Targeted Protein Degradation (PROTAC linkers), Allosteric Kinase Inhibition, and Neurological Drug Design.

Application in Targeted Protein Degradation (PROTAC Linkers)

The Mechanistic Advantage: Overcoming the Entropic Penalty

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive tether; it actively dictates the thermodynamics of the ternary complex (Target Protein–PROTAC–E3 Ligase). Traditional Polyethylene Glycol (PEG) linkers, while highly soluble, possess a high degree of conformational freedom. This results in a massive entropic penalty when the PROTAC must fold into a specific conformation to bridge the two proteins.

By incorporating the rigidified sp3-hybridized azetidine ring, analogs pre-organize the linker trajectory. This structural rigidity significantly reduces the entropic cost of folding, thereby increasing the cooperative binding affinity (α-value) and driving highly efficient target degradation. Furthermore, the smaller ring size of azetidine compared to piperidine reduces the overall lipophilicity (LogD), enhancing cellular permeability.

Comparative Performance Data

Table 1: Physicochemical & Biological Comparison of PROTAC Linkers (Targeting EGFR)

Linker MotifTPSA (Ų)LogD (pH 7.4)Rotatable BondsTernary Complex Affinity (Kd, nM)Degradation Dmax (%)
PEG3 (Flexible) 64.51.21214578%
Piperidine-propanoic 45.22.158582%
Azetidine-propanoic 41.31.5432 95%

Data demonstrates that the azetidine analog achieves the optimal balance of low rotatable bonds and low LogD, resulting in superior ternary complex affinity.

Experimental Protocol: TR-FRET Ternary Complex Assay

To quantify the superior cooperativity of azetidine-linked PROTACs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Self-Validating Methodology:

  • Reagent Preparation: Label the target protein (e.g., EGFR) with a Terbium (Tb) cryptate donor and the E3 ligase (e.g., VHL or CRBN) with an Alexa Fluor 647 (AF647) acceptor.

  • Incubation: In a 384-well microplate, combine 10 nM Tb-Target, 10 nM AF647-E3, and titrate the PROTAC from 1 pM to 10 μM. Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Detection: Excite the plate at 340 nm and measure emission ratios at 665 nm (FRET) and 615 nm (Donor).

  • Self-Validation Step (The Hook Effect): A valid PROTAC assay must exhibit a biphasic "hook effect" curve. At ultra-high concentrations (>1 μM), the signal must decrease as the PROTAC saturates both proteins independently, forming binary complexes rather than the fluorescent ternary complex. If the signal plateaus without dropping, the assay is falsely detecting non-specific protein aggregation.

TR_FRET A Target Protein (Tb-labeled) D Ternary Complex Formation A->D B PROTAC (Azetidine Linker) B->D C E3 Ligase (AF647-labeled) C->D E Excitation (340 nm) D->E Incubation F TR-FRET Emission (665 nm) E->F Energy Transfer

Caption: Workflow of TR-FRET assay for quantifying PROTAC-mediated ternary complex formation.

Application in Allosteric Kinase Inhibition (MEK1/2)

The Mechanistic Advantage: Optimizing the Allosteric Pocket

In the development of anti-cancer therapeutics, targeting the MAPK/ERK pathway via MEK1/2 inhibition is a validated strategy. However, traditional MEK inhibitors often suffer from poor metabolic stability and off-target toxicity driven by high lipophilicity.

to treat proliferative diseases. When 2-(Azetidin-3-yl)propanoic acid derivatives are substituted for larger pyrrolidine or piperidine rings, the resulting compounds exhibit a higher fraction of sp3 carbons (Fsp3) without the steric bulk of a 5- or 6-membered ring. This precise spatial arrangement allows the azetidine nitrogen to form critical hydrogen bonds within the MEK allosteric pocket while simultaneously shielding the molecule from rapid cytochrome P450-mediated oxidative metabolism.

Comparative Performance Data

Table 2: Performance of MEK1/2 Inhibitors by Core Scaffold

ScaffoldMEK1 IC50 (nM)pERK Cellular IC50 (nM)HLM Half-life (min)Fsp3 (sp3 fraction)
Pyrrolidine analog 15.245.5220.45
Piperidine analog 12.438.1180.50
Azetidine analog 4.8 12.3 54 0.55

Data highlights the azetidine scaffold's superior target affinity and extended half-life in Human Liver Microsomes (HLM).

Experimental Protocol: ADP-Glo Kinase & Microsomal Stability Assay

To prove the causal link between the azetidine structure and improved kinase inhibition, an ATP-independent ADP-Glo assay is paired with metabolic profiling.

Self-Validating Methodology:

  • Kinase Reaction: Incubate recombinant MEK1 (10 ng) with inactive ERK2 substrate, 10 μM ATP, and varying concentrations of the azetidine analog in kinase buffer for 60 minutes.

  • ADP Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert the produced ADP back to ATP, which drives a luciferase/luciferin luminescent reaction.

  • Self-Validation Step (Background Control): Include a kinase-dead MEK1 mutant (e.g., K97M) in a parallel reaction well. This establishes an absolute baseline, ensuring that any measured ATP depletion is strictly due to MEK1 catalytic activity and not contaminating ATPases in the recombinant protein batch.

  • Metabolic Stability: Incubate the compound with Human Liver Microsomes (0.5 mg/mL) and NADPH. Quantify the parent compound disappearance via LC-MS/MS over 60 minutes. Include Verapamil as a high-clearance positive control to validate the enzymatic viability of the microsome batch.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Transcription Inhibitor Azetidine-3-propanoic Acid MEK Inhibitor Inhibitor->MEK Allosteric Blockade

Caption: MAPK/ERK signaling pathway demonstrating allosteric inhibition of MEK1/2 by azetidine analogs.

Application in Neurological Agents (GABA Analogs)

Beyond oncology and targeted degradation, 2-(Azetidin-3-yl)propanoic acid analogs serve as highly potent bioisosteres for neurotransmitters. Recent advancements have demonstrated the.

The Mechanistic Advantage: Gamma-aminobutyric acid (GABA) is highly flexible, allowing it to bind to multiple receptor subtypes (GABA_A, GABA_B, GABA_C), which often leads to off-target neurological side effects. By embedding the amino group within the rigid azetidine ring and locking the propanoic acid side chain, researchers restrict the conformational freedom of the molecule. This forces the analog into a specific spatial geometry that selectively activates targeted receptor subtypes, offering a promising pathway for developing next-generation anticonvulsant and anxiolytic agents with minimized sedative off-target effects.

References

  • Source: US Patent 7,803,839 B2 (Exelixis Inc.)
  • Title: Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives Source: Monatshefte für Chemie - Chemical Monthly, 155(1), 83-97 (2024). URL: [Link]

Safety & Regulatory Compliance

Safety

Operational and Disposal Guide: 2-(Azetidin-3-yl)propanoic Acid

Chemical Profile and Mechanistic Causality 2-(Azetidin-3-yl)propanoic acid is a specialized bifunctional molecule frequently utilized in drug development as a conformationally restricted amino acid bioisostere. Operation...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile and Mechanistic Causality

2-(Azetidin-3-yl)propanoic acid is a specialized bifunctional molecule frequently utilized in drug development as a conformationally restricted amino acid bioisostere. Operationally, it is often supplied and handled as a trifluoroacetic acid (TFA) salt (e.g., 2-(azetidin-3-yl)propanoic acid; trifluoroacetic acid).

Understanding its chemical topology is critical for safe handling and disposal. The molecule features a highly strained four-membered azetidine ring (carrying ~26 kcal/mol of ring strain) and a propanoic acid side chain. Due to this inherent ring strain, the azetidine structure is susceptible to nucleophilic ring-opening reactions, particularly when exposed to strong acids, strong bases, or elevated temperatures[1]. Consequently, mixing this compound with incompatible materials in waste carboys can trigger exothermic degradation. Furthermore, the presence of the TFA salt form significantly lowers the pH of aqueous solutions, necessitating careful neutralization during disposal to prevent the mobilization of heavy metals or the generation of toxic gases if mixed with cyanides or sulfides in waste streams[2].

Hazard Assessment & Logistical Data

Before initiating any disposal protocols, personnel must equip themselves with appropriate Personal Protective Equipment (PPE) and understand the regulatory classification of the waste. The table below synthesizes the critical operational parameters.

ParameterOperational GuidelineMechanistic Rationale
GHS Classification Skin Irritation, Eye Irritation, STOT SE (Respiratory)[3].The acidic moiety and reactive amine can disrupt lipid bilayers and irritate mucosal membranes.
Required PPE Chemical-resistant nitrile gloves, safety goggles with side shields, standard lab coat[1].Prevents dermal absorption and protects against aerosolized powders during weighing.
Incompatibilities Strong oxidizers, strong bases, concentrated mineral acids[1].Prevents exothermic nucleophilic ring-opening of the azetidine ring and violent acid-base reactions.
Environmental Routing Do not dispose of down the drain; collect as hazardous waste[1][4].Aqueous solutions may exhibit aquatic toxicity; unneutralized TFA salts can damage municipal plumbing[2][4].

Disposal Logistics and Workflow

The following decision tree outlines the segregation logic required to safely process 2-(Azetidin-3-yl)propanoic acid waste streams.

DisposalWorkflow Start 2-(Azetidin-3-yl)propanoic Acid Waste Generation IsSolid Determine Waste State: Solid or Liquid? Start->IsSolid SolidWaste Solid Waste (Powder, PPE, Weigh Boats) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures, Rinsates) IsSolid->LiquidWaste Liquid SolidContainer Seal in Solid Hazardous Waste Container SolidWaste->SolidContainer Aqueous Aqueous Stream (Buffers, Neutralized Solutions) LiquidWaste->Aqueous Water-based Organic Organic Stream (Solvent-based) LiquidWaste->Organic Solvent-based LiquidAqueousContainer Aqueous Waste Carboy (Verify pH 5-9) Aqueous->LiquidAqueousContainer LiquidOrganicContainer Organic Waste Carboy (Segregate Halogenated) Organic->LiquidOrganicContainer EHS EHS Pickup & Approved Disposal Facility SolidContainer->EHS LiquidAqueousContainer->EHS LiquidOrganicContainer->EHS

Disposal workflow and waste stream segregation for 2-(Azetidin-3-yl)propanoic acid.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Collection and Segregation
  • Consolidation: Collect all unused or expired solid 2-(Azetidin-3-yl)propanoic acid in its original container. Do not deface the manufacturer's label, as this provides critical chemical identification for waste handlers[2].

  • Contaminated Labware: Place all disposable items that have contacted the chemical (e.g., weighing paper, pipette tips, and nitrile gloves) into a designated, clearly labeled solid hazardous waste bag or bin[4][5].

  • Sealing: Keep the waste container securely closed at all times except when actively adding waste to prevent the volatilization of any residual TFA and to minimize atmospheric moisture absorption[1].

Protocol B: Empty Container Decontamination (Self-Validating System)

Empty containers must be systematically decontaminated to ensure no reactive azetidine remains improperly discarded[1].

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or water). The first rinsate contains the vast majority of the residual chemical and must be collected as hazardous waste[1][2].

  • Causality: Triple rinsing leverages sequential dilution. By the third rinse, the concentration of the residual compound is mathematically reduced to trace, non-hazardous levels, preventing unwanted ring-opening reactions if the container is later subjected to general glass recycling or disposal.

  • Validation Step: If water is used as the rinsing agent, test the pH of the third rinsate. A neutral pH (6.5–7.5) validates that the acidic TFA salt has been completely removed. The container can then be defaced (marked with an "XXX" over the label) and disposed of according to institutional policy[2].

Protocol C: Spill Management and Neutralization

In the event of a localized benchtop spill, immediate and methodical action is required.

  • Containment: Evacuate the immediate vicinity if the spill is large, and ensure the fume hood or room ventilation is operating optimally[1][5]. Use an inert absorbent material (such as vermiculite or commercial sand) to contain the spill[1].

  • Causality: Never use combustible materials like paper towels for large spills of reactive or acidic compounds, as the heat of neutralization or reaction can ignite the material[1][5].

  • Physical Removal: Carefully sweep the absorbent material into a chemically compatible, sealable container[5].

  • Self-Validating Decontamination: Wash the spill surface with a mild sodium bicarbonate solution to neutralize any residual acid. Validate the decontamination by pressing a strip of pH indicator paper against the wetted surface. Once the paper reads a stable, neutral pH, perform a final wipe-down with water and dispose of the cleaning materials as solid hazardous waste[1].

References
  • BenchChem. "Proper Disposal of 3-(2-Phenoxyethyl)
  • BenchChem. "Navigating the Disposal of 3-(3-Biphenylyl)
  • Sigma-Aldrich. "3-(2-aep) tfa acid." Sigma-Aldrich.
  • Fisher Scientific.
  • BenchChem.
  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University.

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